Product packaging for 4-Amino-1-pentanol-d4(Cat. No.:)

4-Amino-1-pentanol-d4

Cat. No.: B1144809
M. Wt: 107.19 g/mol
InChI Key: JAXJUENAJXWFBX-BYUTVXSXSA-N
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Description

4-Amino-1-pentanol-d4 (CAS 1216666-53-3) is a chiral, deuterium-labelled amino alcohol with a molecular formula of C5H9D4NO and a molecular weight of 107.19 g/mol . This stable, isotopically labeled compound is an essential building block in biochemical and pharmaceutical research, primarily serving as a high-quality reference standard for analytical method development and validation (AMV) and quality control (QC) . Its primary application is as an internal standard in mass spectrometry, where its deuterated structure minimizes analytical interference and allows for the precise and reliable quantification of its non-deuterated counterpart in complex biological matrices . This is crucial for advanced pharmacokinetic studies, drug metabolism research, and environmental analysis . Furthermore, it acts as a key intermediate in the custom synthesis of deuterated pharmaceuticals and their impurities, aiding in drug discovery projects and playing a critical role in the preparation of regulatory submissions like Abbreviated New Drug Applications (ANDA) . The mechanism by which it functions as an internal standard relies on its nearly identical chemical properties to the analyte of interest, with the mass difference conferred by the four deuterium atoms ([2H]) allowing for clear distinction and accurate measurement by the mass spectrometer . As a chiral amino-alcohol, it possesses both amine and alcohol functional groups, which are valuable moieties in the synthesis of more complex molecules and in studies of biological activity . This product is supplied as a characterized reference material and is strictly for analytical or synthetic purposes. It is not intended for diagnostic, therapeutic, or human use. For safe handling, always consult the Safety Data Sheet (SDS), wear appropriate personal protective equipment (PPE), and work in a well-ventilated area . The recommended storage condition is at 2-8°C under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B1144809 4-Amino-1-pentanol-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,1,2,2-tetradeuteriopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3/i2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXJUENAJXWFBX-BYUTVXSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)N)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Amino-1-pentanol-d4 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-pentanol-d4 is a deuterated form of 4-amino-1-pentanol. Stable isotope-labeled compounds, such as this compound, are crucial tools in various scientific disciplines, particularly in analytical chemistry and drug development. Their primary application lies in their use as internal standards for quantitative mass spectrometry (MS) analyses, such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for its clear differentiation in a mass spectrometer, making it an ideal internal standard to correct for variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, a general analytical protocol for its use as an internal standard, and a workflow for its application in pharmacokinetic studies.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the available information for the deuterated compound and its non-deuterated analogue, 4-Amino-1-pentanol.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1216666-53-3 (free base)[1][2][3]
1216414-18-4 (HCl salt)[4]
Molecular Formula C₅H₉D₄NO[1][3]
C₅H₁₀D₄ClNO (HCl salt)[4]
Molecular Weight 107.19 g/mol [3]
143.65 g/mol (HCl salt)[4]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Storage Conditions 2-8°C, under inert gasVendor Information

Table 2: Properties of 4-Amino-1-pentanol (Non-deuterated)

PropertyValueSource
CAS Number 927-55-9[5][6]
Molecular Formula C₅H₁₃NO[6]
Molecular Weight 103.17 g/mol [6]
Appearance Off-White to Pale Yellow Low Melting Solid[6]
Melting Point 32 °C[5]
Boiling Point 174.7 °C at 760 mmHg[5]
Density 0.915 g/cm³[5]
Flash Point 59.4 °C[5]
Refractive Index 1.449[5]

Synthesis Protocol

Plausible Synthesis of this compound (Inferred)

A potential route for the synthesis of this compound could involve the following conceptual steps:

  • Deuteration of a suitable precursor: A commercially available starting material would need to be deuterated at the desired positions. For this compound, where the deuterium atoms are on the carbon chain, a multi-step synthesis might be necessary, potentially starting from a deuterated building block.

  • Reductive Amination: A key step would likely be the reductive amination of a corresponding deuterated ketone or aldehyde. For instance, a deuterated analogue of 4-oxopentan-1-ol could be reacted with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to introduce the amino group.

It is important to note that this is a conceptual pathway, and the actual synthesis would require significant process development and optimization by skilled synthetic organic chemists. General methods for the deuteration of organic molecules often involve techniques such as acid- or base-catalyzed exchange with a deuterium source (e.g., D₂O), or the use of deuterated reducing agents.[7]

Experimental Protocols: Use as an Internal Standard

The primary application of this compound is as an internal standard in quantitative bioanalysis. Below is a general protocol for its use in an LC-MS/MS method for the determination of an analogous, non-deuterated analyte in a biological matrix (e.g., plasma, urine).

General LC-MS/MS Protocol using this compound as an Internal Standard

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the non-deuterated analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a stock solution of this compound (internal standard, IS) at a concentration of 1 mg/mL in the same solvent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation - Example):

    • To 100 µL of each calibration standard, QC sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the IS working solution (a diluted solution of the IS stock).

    • Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation agent) to each sample.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable LC column (e.g., C18 reverse-phase) for chromatographic separation.

      • Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the analyte and IS from matrix components.

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Optimize the MS parameters (e.g., declustering potential, collision energy) for both the analyte and the IS by infusing their standard solutions.

      • Set up multiple reaction monitoring (MRM) transitions for the analyte and the IS. For example:

        • Analyte: Precursor ion (M+H)⁺ → Product ion

        • IS (this compound): Precursor ion (M+H+4)⁺ → Product ion

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS for each sample.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic (PK) study where this compound could be employed as an internal standard for the quantification of a structurally similar drug.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis method_dev LC-MS/MS Method Development is_selection Internal Standard Selection (this compound) method_dev->is_selection Informs validation Method Validation is_selection->validation dosing Drug Administration to Subjects validation->dosing Validated Method sampling Biological Sample Collection (e.g., Blood) dosing->sampling sample_prep Sample Preparation (Spiking of IS) sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Data Processing & Quantification lcms_analysis->quantification pk_modeling PK Parameter Calculation (AUC, Cmax, etc.) quantification->pk_modeling report Study Report pk_modeling->report

Caption: Workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical and analytical fields. Its primary utility as an internal standard in LC-MS assays enables accurate and precise quantification of analogous analytes in complex biological matrices. While detailed public data on its physicochemical properties and synthesis are scarce, its application follows well-established principles for the use of stable isotope-labeled internal standards. The general protocols and workflows provided in this guide offer a framework for the effective implementation of this compound in research and development settings. For specific applications, it is recommended to obtain a certificate of analysis from the supplier, which may contain more detailed lot-specific data.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-1-pentanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed purification methodologies for 4-Amino-1-pentanol-d4, specifically 4-Aminopentan-1,1,2,2-d4-1-ol. This deuterated analog is a valuable tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based bioanalysis.

Synthetic Strategy

A plausible and efficient synthetic pathway for this compound involves a multi-step process commencing with the protection of the amino group of a suitable precursor, followed by deuteration at the C-2 position, reduction of the ester functionality with a deuterated reagent to introduce deuterium (B1214612) at the C-1 position, and subsequent deprotection.

The proposed overall synthetic transformation is as follows:

Starting Material: 4-Aminopentanoic acid

Final Product: this compound

A detailed workflow for this synthesis is presented below.

A 4-Aminopentanoic Acid B N-Boc-4-aminopentanoic Acid A->B Boc Anhydride (B1165640), Base C Methyl N-Boc-4-aminopentanoate B->C MeOH, Acid Catalyst D Methyl N-Boc-2,2-d2-4-aminopentanoate C->D Base (e.g., NaOMe), D2O E N-Boc-4-amino-1,1,2,2-d4-pentanol D->E Lithium Aluminum Deuteride (B1239839) (LiAlD4) F This compound E->F Acid (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental procedures for each step in the proposed synthesis of this compound.

2.1. Step 1: Protection of 4-Aminopentanoic Acid

  • Reaction: 4-Aminopentanoic acid is reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to protect the amino group.

  • Procedure:

    • Dissolve 4-aminopentanoic acid in a suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

    • Add a base, for instance, sodium hydroxide (B78521), to adjust the pH to approximately 9-10.

    • Cool the solution to 0°C in an ice bath.

    • Add Boc anhydride portion-wise while maintaining the temperature and pH.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

    • Extract the product, N-Boc-4-aminopentanoic acid, with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

2.2. Step 2: Esterification

  • Reaction: The protected N-Boc-4-aminopentanoic acid is converted to its methyl ester.

  • Procedure:

    • Dissolve N-Boc-4-aminopentanoic acid in methanol (B129727).

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the methyl ester with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain methyl N-Boc-4-aminopentanoate.

2.3. Step 3: α-Deuteration at C-2

  • Reaction: The protons at the C-2 position (alpha to the ester) are exchanged for deuterium.

  • Procedure:

    • Dissolve methyl N-Boc-4-aminopentanoate in a deuterated solvent system, such as deuterated methanol (MeOD) or with an excess of deuterium oxide (D₂O) and a co-solvent like THF.

    • Add a catalytic amount of a strong base, for example, sodium methoxide (B1231860) (NaOMe).

    • Stir the reaction mixture at room temperature or with gentle heating for an extended period to allow for H/D exchange. The progress of deuteration can be monitored by ¹H NMR spectroscopy.

    • Neutralize the reaction with a deuterated acid (e.g., DCl in D₂O).

    • Extract the deuterated product with an organic solvent.

    • Dry the organic layer and concentrate to yield methyl N-Boc-2,2-d₂-4-aminopentanoate.

2.4. Step 4: Reduction of the Ester with LiAlD₄

  • Reaction: The deuterated ester is reduced to the corresponding alcohol using lithium aluminum deuteride (LiAlD₄), which introduces two additional deuterium atoms at the C-1 position.[1][2]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum deuteride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).[3]

    • Cool the suspension to 0°C.

    • Dissolve methyl N-Boc-2,2-d₂-4-aminopentanoate in the same anhydrous solvent and add it dropwise to the LiAlD₄ suspension.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.[3]

    • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

    • Collect the filtrate and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain N-Boc-4-amino-1,1,2,2-d₄-pentanol.

2.5. Step 5: Deprotection of the Amino Group

  • Reaction: The Boc protecting group is removed under acidic conditions to yield the final product.

  • Procedure:

    • Dissolve the N-Boc-protected amino alcohol in a suitable solvent such as dichloromethane (B109758) or 1,4-dioxane.

    • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

    • Stir the reaction at room temperature for a few hours.

    • Remove the solvent and excess acid under reduced pressure.

    • The crude product is obtained, typically as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Purification

Purification of the final product, this compound, is crucial to remove any unreacted starting materials, by-products, and residual reagents. A combination of column chromatography and recrystallization is recommended.

3.1. Purification Workflow

A Crude this compound Salt B Column Chromatography A->B Load onto column C Purified Fractions B->C Elute with solvent gradient D Solvent Evaporation C->D E Free Base D->E F Conversion to HCl Salt E->F Treat with HCl G Recrystallization F->G Dissolve in hot alcohol H Pure this compound HCl G->H Cool to crystallize

Caption: General purification workflow for this compound.

3.2. Column Chromatography

Column chromatography is an effective method for separating the desired amino alcohol from impurities.[4]

  • Stationary Phase: Silica (B1680970) gel is commonly used. For basic compounds like amines, it is often beneficial to use silica gel treated with a small amount of a base like triethylamine (B128534) in the eluent, or to use an amino-functionalized silica gel column.[5]

  • Mobile Phase: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and methanol. For better peak shape and to avoid tailing, a small percentage (e.g., 0.1-1%) of a base such as triethylamine or ammonium (B1175870) hydroxide can be added to the mobile phase.[5]

  • Procedure:

    • Prepare a column with the chosen stationary phase.

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with the solvent gradient.

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

3.3. Recrystallization

Recrystallization is an excellent final purification step, particularly for obtaining a crystalline solid product. Amino alcohols are often converted to their hydrochloride salts for easier crystallization.[6][7]

  • Procedure:

    • Dissolve the purified free base of this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a stoichiometric amount of a solution of hydrogen chloride in the same or a miscible solvent.

    • The hydrochloride salt will precipitate. If not, the solvent can be partially evaporated to induce crystallization.

    • Filter the crude salt and then recrystallize it from a suitable solvent system, such as isopropanol, ethanol (B145695), or a mixture of ethanol and diethyl ether.[6][7]

    • Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of this compound. Note that these are typical values and may vary depending on the specific reaction conditions and scale.

Table 1: Synthetic Step Yields

StepProductStarting MaterialTypical Yield (%)
1N-Boc-4-aminopentanoic Acid4-Aminopentanoic Acid90-95
2Methyl N-Boc-4-aminopentanoateN-Boc-4-aminopentanoic Acid85-90
3Methyl N-Boc-2,2-d₂-4-aminopentanoateMethyl N-Boc-4-aminopentanoate>95 (isotopic)
4N-Boc-4-amino-1,1,2,2-d₄-pentanolMethyl N-Boc-2,2-d₂-4-aminopentanoate75-85
54-Amino-1-pentanol-d₄N-Boc-4-amino-1,1,2,2-d₄-pentanol90-98

Table 2: Purification and Final Product Specifications

ParameterMethodTypical Value
Purification Step
Column Chromatography RecoverySilica Gel (DCM/MeOH/NEt₃)70-80%
Recrystallization YieldIsopropanol/Ether85-95%
Final Product (HCl Salt)
Chemical PurityHPLC>98%
Isotopic Purity (Deuterium Incorporation)Mass Spectrometry>98%
Appearance-White to off-white solid
Melting Point-To be determined

References

The Role of 4-Amino-1-pentanol-d4 in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern analytical research and drug development, the demand for high-precision and reliable quantitative methods is paramount. Stable isotope-labeled compounds, particularly deuterated molecules, have emerged as indispensable tools in achieving this accuracy. This technical guide focuses on 4-Amino-1-pentanol-d4, a deuterated form of 4-Amino-1-pentanol, and its critical applications in research. This document provides a comprehensive overview of its primary use as an internal standard in mass spectrometry-based bioanalysis, its role in pharmacokinetic studies, and its utility as a building block in the synthesis of more complex deuterated molecules. Detailed experimental protocols, quantitative data, and illustrative diagrams are presented to equip researchers with the practical knowledge required for its effective implementation.

Introduction to Deuterated Compounds in Research

Deuterium (B1214612), a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling the mass of the hydrogen atom. This seemingly subtle change has profound implications for analytical chemistry. When hydrogen atoms in a molecule are replaced with deuterium, the resulting compound is chemically similar to its non-deuterated counterpart but is easily distinguishable by mass spectrometry. This mass difference is the cornerstone of their utility in a variety of research applications.[1]

The primary advantages of using deuterated compounds like this compound include:

  • Improved Analytical Accuracy: They serve as ideal internal standards in quantitative mass spectrometry, co-eluting with the analyte of interest and compensating for variations in sample preparation, injection volume, and ionization efficiency.[1]

  • Enhanced Metabolic Stability Studies: By strategically placing deuterium on a molecule, researchers can investigate metabolic pathways. The stronger carbon-deuterium bond can slow down metabolism at that site, allowing for the identification of metabolic "soft spots."

  • Elucidation of Reaction Mechanisms: Deuterium labeling can be used to trace the fate of specific hydrogen atoms in chemical reactions, providing insights into reaction mechanisms.

Core Applications of this compound

The primary application of this compound in a research setting is as an internal standard for the quantification of 4-Amino-1-pentanol or structurally similar primary amines in complex biological matrices such as plasma, urine, or tissue homogenates.[2] Its utility also extends to its use as a labeled building block in the synthesis of more complex deuterated molecules for advanced research applications.[2]

Internal Standard in Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard is a compound added in a known quantity to all samples, including calibrators, quality controls, and unknown study samples.[1] The internal standard should ideally have physicochemical properties very similar to the analyte being measured. This compound is an ideal internal standard for 4-Amino-1-pentanol because its deuteration results in a minimal change in its chemical properties, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method validation and is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Quantitative Data and Specifications

The quality and purity of a deuterated internal standard are critical for the accuracy of the analytical method. Key parameters include isotopic purity and chemical purity. While a specific Certificate of Analysis for a particular batch is lot-dependent, the following table summarizes typical specifications for a high-quality this compound standard.

ParameterTypical SpecificationSignificance
Chemical Purity >98% (by HPLC/NMR)Ensures that the signal detected is from the compound of interest and not from impurities.
Isotopic Purity ≥99 atom % DIndicates the percentage of molecules that are deuterated. High isotopic purity is crucial to prevent cross-talk with the analyte signal.
Deuterium Incorporation ≥98% d4Specifies the percentage of the labeled molecules that contain the desired number of deuterium atoms.
Appearance Colorless to light yellow oilA basic quality control check.

Experimental Protocols

This section provides a detailed methodology for the use of this compound as an internal standard in a typical bioanalytical LC-MS/MS method for the quantification of 4-Amino-1-pentanol in human plasma. This protocol is a representative example and may require optimization for specific applications and instrumentation.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Amino-1-pentanol and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve and QCs): Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare working solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).

Preparation of Calibration Standards and Quality Control Samples
  • Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to create calibration standards ranging from, for example, 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • To 50 µL of each plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (B52724) (100 ng/mL).

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Amino-1-pentanol: e.g., m/z 104.1 -> 86.1

      • This compound: e.g., m/z 108.1 -> 90.1

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis

Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards. Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Synthesis Pathway

A common method for the synthesis of deuterated amines involves the reduction of a suitable precursor with a deuterium source. The following diagram illustrates a plausible synthetic route for this compound.

G cluster_0 Synthesis of this compound A 4-Azido-1-pentanol D This compound A->D Reduction B Deuterium Gas (D2) B->D C Palladium on Carbon (Pd/C) C->D Catalyst

Caption: A potential synthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the general workflow for a bioanalytical method using this compound as an internal standard.

G cluster_1 Bioanalytical Workflow with Deuterated Internal Standard Prep Sample Preparation (Plasma + Analyte) Spike Spiking with This compound (IS) Prep->Spike Extract Protein Precipitation & Extraction Spike->Extract Analysis LC-MS/MS Analysis Extract->Analysis Quant Quantification (Analyte/IS Ratio) Analysis->Quant

Caption: A generalized workflow for bioanalytical method validation.

Logical Relationship for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is based on a logical progression aimed at ensuring the highest data quality.

G cluster_2 Internal Standard Selection Logic Need Need for Accurate Quantification Variability Sources of Variability (Extraction, Ionization) Need->Variability Correction Correction for Variability is Required Variability->Correction Ideal_IS Ideal Internal Standard: - Co-elutes - Similar Ionization - Distinguishable by MS Correction->Ideal_IS SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Ideal_IS->SIL_IS Best Meets Criteria

References

Physical and chemical properties of deuterated 4-Amino-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 4-Amino-1-pentanol, with a focus on its applications for researchers, scientists, and drug development professionals. This document details available data, outlines relevant experimental protocols, and visualizes related biochemical pathways.

Core Properties

Deuterated 4-Amino-1-pentanol, specifically 4-Aminopentan-1,1,2,2-d4-1-ol, is a stable isotope-labeled version of 4-Amino-1-pentanol.[1][2] The incorporation of deuterium (B1214612) at specific positions allows for its use in a variety of research applications, particularly in analytical chemistry and drug development.[3]

Physical and Chemical Data

Quantitative data for both the deuterated and non-deuterated forms of 4-Amino-1-pentanol are summarized below for comparative analysis. Data for the deuterated form is limited, and in such cases, properties are inferred from the non-deuterated analogue.

Table 1: Physical and Chemical Properties of 4-Amino-1-pentanol and its Deuterated Analog

Property4-Amino-1-pentanol4-Amino-1-pentanol-d4
Molecular Formula C₅H₁₃NO[4][5]C₅H₉D₄NO[2]
Molecular Weight 103.16 g/mol [4][5]107.19 g/mol [6]
CAS Number 927-55-9[4][5]1216666-53-3[2]
Appearance Colorless to pale yellow liquidNot specified
Boiling Point Not specifiedNot specified
Melting Point Not specifiedNot specified
Density Not specifiedNot specified
Storage Conditions Not specified2-8°C, under inert gas[3]

Table 2: Properties of Hydrochloride Salts

Property4-Amino-1-pentanol HClThis compound HCl
Molecular Formula C₅H₁₄ClNOC₅H₁₀D₄ClNO[7]
Molecular Weight 139.63 g/mol 143.65 g/mol [7]
CAS Number Not specified1216414-18-4[7]

Applications in Research and Drug Development

The primary application of deuterated compounds like this compound lies in their use as internal standards for mass spectrometry-based quantification of their non-deuterated counterparts in complex biological matrices. This is crucial for pharmacokinetic and drug metabolism studies.

Furthermore, the "deuterium switch" approach in drug discovery involves selectively replacing hydrogen with deuterium at sites of metabolism. This can slow down the metabolic breakdown of a drug, leading to an improved pharmacokinetic profile, such as a longer half-life and potentially reduced dosing frequency.

Experimental Protocols

General Deuteration Protocol (Illustrative)

A common method for introducing deuterium is through catalytic hydrogen-deuterium exchange. The following is a generalized protocol based on methods for deuterating amino acids.

Objective: To synthesize this compound from 4-Amino-1-pentanol.

Materials:

  • 4-Amino-1-pentanol

  • Deuterium oxide (D₂O)

  • Platinum on carbon (Pt/C) catalyst

  • Inert gas (e.g., Argon or Nitrogen)

  • Anhydrous solvent (e.g., dioxane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation: In a high-pressure reaction vessel, dissolve 4-Amino-1-pentanol in D₂O and the anhydrous solvent.

  • Catalyst Addition: Carefully add the Pt/C catalyst to the solution under an inert atmosphere.

  • Reaction: Seal the vessel and heat to a specified temperature (e.g., 100-150°C) for a designated period (e.g., 24-48 hours) with stirring. The precise temperature and time will need to be optimized for this specific substrate.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified using standard techniques such as distillation or chromatography.

  • Analysis: The final product should be characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to determine the positions and extent of deuteration.

Analytical Methods

The analysis of deuterated 4-Amino-1-pentanol would typically involve the following techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the disappearance of signals at the deuterated positions, while ²H NMR would show signals corresponding to the incorporated deuterium.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways involving deuterated 4-Amino-1-pentanol have been documented, it can be used as a tracer to study the biosynthesis of related amino alcohols. The following diagram illustrates a generalized biosynthetic pathway for 5-Amino-1-pentanol, where a deuterated precursor could be used to follow the metabolic fate of the molecule.

biosynthesis_pathway Illustrative Biosynthetic Pathway for 5-Amino-1-pentanol cluster_enzymes Enzymatic Conversions Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Aminopentanol 5-Amino-1-pentanol Aminopentanal->Aminopentanol Aldehyde Reductase Lysine Decarboxylase Lysine Decarboxylase Amine Oxidase Amine Oxidase Aldehyde Reductase Aldehyde Reductase

Caption: Biosynthesis of 5-Amino-1-pentanol from L-Lysine.

In a typical experimental workflow, a deuterated precursor would be introduced into a biological system (e.g., a cell culture or a whole organism). Samples would be collected over time and analyzed by mass spectrometry to track the appearance of the deuterium label in downstream metabolites, thereby elucidating the metabolic pathway.

experimental_workflow Tracer Experiment Workflow Start Introduce Deuterated 4-Amino-1-pentanol to Biological System Incubation Incubate for Various Time Points Start->Incubation Sampling Collect Samples (e.g., cells, plasma) Incubation->Sampling Extraction Extract Metabolites Sampling->Extraction Analysis Analyze by LC-MS/MS Extraction->Analysis Data Identify and Quantify Deuterated Metabolites Analysis->Data Pathway Elucidate Metabolic Pathway Data->Pathway

Caption: Workflow for a metabolic tracer experiment.

References

Navigating the Landscape of 4-Amino-1-pentanol-d4: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

4-Amino-1-pentanol-d4 is a deuterated form of 4-Amino-1-pentanol. The incorporation of deuterium (B1214612) isotopes makes it a valuable tool in various analytical and synthetic applications. Below is a summary of its key chemical identifiers.

PropertyValue
Chemical Name 4-Aminopentan-1,1,2,2-d4-1-ol
CAS Number 1216666-53-3
Molecular Formula C₅H₉D₄NO
Molecular Weight 107.2 g/mol

Note: Physical properties such as melting point, boiling point, and density are not well-documented for the deuterated form. For the non-deuterated analog, 5-Amino-1-pentanol, the melting point is 33-35 °C and the boiling point is 120-122 °C at 16 mmHg.

Section 2: Safety and Handling

Given the absence of a specific SDS for this compound, the hazard classifications and handling precautions for the closely related compound, 5-Amino-1-pentanol, are presented below. It is prudent to handle the deuterated compound with the same level of care.

Hazard Classification (based on 5-Amino-1-pentanol):

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2]

Precautionary Statements:

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][3]

  • Response:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][3]

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.[1][3]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][3]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

  • Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE):

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Section 3: Experimental Protocols and Applications

This compound is primarily utilized in two key areas: as an internal standard in analytical chemistry and as a building block in the synthesis of deuterated pharmaceutical compounds.[4]

Use as an Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z).

Generalized Experimental Workflow:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Preparation: To the biological matrix (e.g., plasma, urine) or experimental sample containing the non-deuterated analyte (4-Amino-1-pentanol), add a precise volume of the this compound internal standard stock solution.

  • Extraction: Perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.

  • Analysis: Analyze the extracted sample using a mass spectrometer (e.g., LC-MS/MS). Monitor the specific m/z transitions for both the analyte and the internal standard.

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Quantification prep_sample Biological Sample (contains analyte) spike Spike Sample with Internal Standard prep_sample->spike prep_is Prepare Internal Standard (this compound) prep_is->spike extract Sample Extraction (e.g., SPE, LLE) spike->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Analyte/IS Ratio) lcms->quant G cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization start_material This compound (Deuterated Building Block) reaction Chemical Reaction (with other reagents) start_material->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up & Purification (Chromatography) reaction->workup monitoring->reaction Continue if incomplete characterization Structural Characterization (NMR, MS) workup->characterization final_product Final Deuterated Pharmaceutical Intermediate characterization->final_product

References

An In-Depth Technical Guide to 4-Amino-1-pentanol-d4: Identification and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-pentanol-d4, a deuterated isotopologue of 4-Amino-1-pentanol. It is primarily utilized as an internal standard in sensitive analytical methodologies, particularly in pharmacokinetic and drug metabolism studies. This document details its chemical identity, physical properties, proposed synthesis, and analytical characterization. The information is intended to support researchers and drug development professionals in the accurate quantification of the corresponding non-labeled compound in complex biological matrices.

Chemical Identification and Properties

This compound is a stable, isotopically labeled version of 4-Amino-1-pentanol, where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Table 1: Chemical and Physical Properties of this compound and its Non-Labeled Analog

PropertyThis compound4-Amino-1-pentanol (Non-Labeled)
CAS Number 1216666-53-3[1][2]927-55-9[3][4][5]
CAS Number (HCl Salt) 1216414-18-4[6][7]Not available
Molecular Formula C₅H₉D₄NO[1][8]C₅H₁₃NO[3][4]
Molecular Weight 107.19 g/mol [8]103.16 g/mol [3]
Appearance Off-White to Pale Yellow Low Melting Solid (predicted)Off-White to Pale Yellow Low Melting Solid[9]
Boiling Point Not availableNot available
Melting Point Not availableNot available
Density Not availableNot available
Storage 2-8°C, under inert gas[9]2-8°C, under inert atmosphere[9]

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

  • Preparation of a deuterated precursor: This would likely involve the synthesis of a deuterated version of a suitable starting material, such as 4-nitrovaleric acid methyl ester.

  • Reduction of the deuterated nitro compound: The deuterated nitro group is then reduced to the corresponding amine, and the ester is reduced to the alcohol.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction Start Deuterated Starting Material (e.g., Deuterated Nitroalkane) Intermediate Deuterated γ-Nitro Ester Start->Intermediate Esterification Product This compound Intermediate->Product Reduction (e.g., LiAlD₄ or D₂/Pd-C)

Detailed Experimental Protocol (Proposed)

It is crucial to note that the following protocol is a proposed method based on general organic chemistry principles and has not been experimentally validated from cited literature for this specific compound.

Step 1: Synthesis of Methyl 4-nitrovalerate-d * *A deuterated version of 4-nitrovaleric acid would be esterified. The deuteration could potentially be introduced at an earlier stage of the synthesis of the nitro acid itself.

Step 2: Reduction of Methyl 4-nitrovalerate-d to this compound* The reduction of both the nitro group and the ester can be achieved using a powerful reducing agent that is also a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD₄). Alternatively, catalytic hydrogenation with deuterium gas (D₂) over a palladium on carbon (Pd/C) catalyst could be employed.[10][11][12]

  • Reaction: The deuterated methyl 4-nitrovalerate would be dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon).

  • Reagent Addition: A solution of LiAlD₄ in ether would be added dropwise to the cooled ester solution.

  • Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction would be carefully quenched with a deuterated solvent (e.g., D₂O) and a base to precipitate the aluminum salts.

  • Purification: The crude product would be filtered, and the filtrate concentrated. The final product would be purified by distillation or column chromatography.

Analytical Identification

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. While specific data for the deuterated compound is not publicly available, the expected spectra can be inferred from the data of its non-labeled counterpart.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is designed. In an electron ionization (EI) mass spectrum, the molecular ion peak for this compound would be expected at an m/z of 107, which is 4 mass units higher than the non-labeled compound (m/z 103).[4] The fragmentation pattern would be similar to the non-labeled analog, with key fragments showing a +4 Da shift if they retain the deuterated portion of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be significantly different from the non-labeled version. The signals corresponding to the protons on the carbon atoms at positions 1 and 2 would be absent due to the deuterium substitution. The remaining proton signals would be observed for the methyl group, the methine proton at C4, and the methylene (B1212753) protons at C3.

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for all five carbon atoms. The signals for C1 and C2 would exhibit coupling to deuterium (C-D coupling), which would appear as multiplets, and their intensities would be significantly lower compared to the non-deuterated analog due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at positions 1 and 2, confirming the location of the isotopic labels.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be very similar to that of 4-Amino-1-pentanol. The most significant difference would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). The characteristic O-H and N-H stretching bands would still be present.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Role as an Internal Standard

In quantitative analysis, an internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest (the non-labeled 4-Amino-1-pentanol). This ensures that any variability during sample preparation, extraction, and analysis affects both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response is then used for quantification, leading to highly accurate and precise results.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Urine) IS This compound (Internal Standard) Extraction Extraction LC LC Separation MS Mass Spectrometry Detection Quant Quantification (Analyte/IS Ratio)

Pharmacokinetic and Drug Metabolism Studies

4-Amino-1-pentanol is a potential metabolite or a structural motif in various pharmaceutical compounds. Therefore, accurate quantification of its levels in biological fluids is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a parent drug. The use of this compound as an internal standard enables reliable determination of the concentration of the non-labeled compound, which is essential for regulatory submissions and for making informed decisions during drug development.[13]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard ensures the accuracy and precision of quantitative methods for its non-labeled counterpart. While detailed synthetic and spectroscopic data are not widely published, this guide provides a comprehensive overview of its identification, a plausible synthetic route, and its critical role in advancing pharmaceutical research.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical and clinical research, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable. Mass spectrometry (MS), coupled with chromatographic separation, has become the cornerstone of bioanalysis. This guide provides an in-depth exploration of the theory, application, and best practices for utilizing deuterated internal standards, the universally recognized gold standard for achieving reliable and reproducible quantitative data.

Core Principles of Isotope Dilution Mass Spectrometry with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that yields highly accurate and precise quantification of analytes in complex matrices.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample.[1][2]

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (B1214612) (²H or D).[3] This subtle modification increases the molecular weight of the standard, allowing it to be distinguished from the native analyte by the mass spectrometer.[4] However, its chemical and physical properties remain nearly identical to the analyte of interest.[5] This near-identical behavior is the key to its effectiveness.[4][5]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage of the workflow, it acts as a perfect mimic for the analyte.[4] Any variability encountered during sample preparation, such as extraction inefficiencies, and analysis, including matrix effects and instrument response fluctuations, will affect both the analyte and the deuterated standard to the same degree.[4][6][7] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[4]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards in mass spectrometry offers several key advantages over other types of internal standards, such as structural analogs:

  • Co-elution with the Analyte: In chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including any potential matrix effects at that specific retention time.[5][8]

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is because the isotopic substitution has a negligible effect on the molecule's ionization properties.[8]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in bioanalysis. Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.[6][7]

  • Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, deuterated internal standards significantly improve the accuracy and precision of quantitative methods.[9][10] This is particularly critical in regulated bioanalysis, where adherence to strict validation criteria is mandatory.[9][11]

Data Presentation: Quantitative Comparisons

The superiority of deuterated internal standards is evident in the improved precision and accuracy of bioanalytical methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated (Analog) Internal Standards
AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (%CV)Reference
EverolimusDeuteratedWhole Blood-2.5 to 3.82.1 to 4.5[12]
EverolimusNon-Deuterated (Analog)Whole Blood-5.2 to 6.13.5 to 7.8[12]
ImidaclopridDeuteratedCannabis Flower-4.2 to 5.1< 15[13]
ImidaclopridNo Internal StandardCannabis Flower> 60% difference across matrices> 50[13]
Olmesartan (B1677269)DeuteratedHuman Plasma95.0 to 105.0< 15[14]
OlmesartanStructural AnalogHuman PlasmaNot specifiedNot specified[14]
Table 2: Impact of Deuterium Substitution on Chromatographic Retention Time (Reversed-Phase LC)
CompoundDeuterated AnalogRetention Time Shift (Analyte vs. Standard)Chromatographic ConditionsReference
Various PeptidesDimethyl-labeled (d4)Median shift of 2.0-2.9 seconds (earlier elution)UPLC
Various CompoundsGeneral ObservationEarlier elutionReversed-Phase LC[2][15]
Silylated MetabolitesDeuterated Derivatizing AgentNot specified, but individual correction improved precisionGC-MS

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in quantitative analysis.

General Protocol for Quantitative LC-MS/MS Analysis of a Small Molecule Drug in Human Plasma

This protocol provides a general framework. Specific parameters must be optimized for the particular analyte and internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[4]

  • Calibration Standard Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent.[1]

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a suitable response in the mass spectrometer. This solution will be added to all samples, calibrators, and quality controls.[4]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control (QC), add 10 µL of the deuterated internal standard working solution.[5] Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if necessary) to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject a portion of the reconstituted sample onto an appropriate LC column (e.g., C18). Develop a gradient elution method to achieve separation of the analyte from other matrix components.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the deuterated internal standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[5]

4. Data Analysis:

  • Integrate the peak areas for the analyte and the deuterated internal standard.[5]

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).[5]

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a suitable regression model.[11]

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]

Protocol for Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling technique for the accurate relative quantification of proteins.[16][17]

1. Adaptation Phase:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing natural isotopic abundance amino acids (e.g., L-arginine and L-lysine). The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).[16][18]

  • Grow the cells for at least five to six cell divisions to ensure complete incorporation (>95%) of the heavy amino acids into the proteome.[17][18]

  • Verify the incorporation efficiency by mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.[18]

2. Experimental Phase:

  • Subject the two cell populations to different experimental conditions (e.g., drug treatment vs. vehicle control).[16]

  • After the treatment period, harvest and lyse the cells.

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.[17][18]

3. Sample Processing and Analysis:

  • Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

4. Data Analysis:

  • Identify and quantify the "light" and "heavy" peptide pairs. The mass difference between the pairs corresponds to the mass of the incorporated stable isotopes.

  • The ratio of the signal intensities of the "heavy" to "light" peptides provides a precise relative quantification of the protein abundance between the two experimental conditions.[16]

Mandatory Visualizations

Experimental Workflow for Quantitative Bioanalysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Cal Calibration Curve Construction Ratio->Cal Quant Quantification of Unknown Samples Cal->Quant G cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase cluster_processing Sample Processing & Analysis cluster_data Data Analysis Light Cell Culture in 'Light' Medium (e.g., Arg0, Lys0) Treatment_L Control Treatment Light->Treatment_L Heavy Cell Culture in 'Heavy' Medium (e.g., 13C6-Arg, 13C6,15N2-Lys) Treatment_H Experimental Treatment Heavy->Treatment_H Combine Combine Cell Lysates (1:1 Protein Ratio) Treatment_L->Combine Treatment_H->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Identify & Quantify Light/Heavy Peptide Pairs LCMS->Quantify Ratio Calculate Protein Abundance Ratios Quantify->Ratio

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-1-pentanol-d4 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated internal standards, which are analogues of the analyte with one or more hydrogen atoms replaced by deuterium, are chemically almost identical to the analyte of interest. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] 4-Amino-1-pentanol-d4 is a deuterated form of 4-Amino-1-pentanol and serves as an ideal internal standard for the quantification of its non-labeled counterpart and other structurally related amino alcohols or primary amines in various biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in LC-MS/MS assays, tailored for researchers, scientists, and drug development professionals.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry. A known concentration of the deuterated internal standard is added to the unknown sample containing the analyte (4-Amino-1-pentanol). The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, effectively normalizing for experimental variability.

Application: Quantification of 4-Amino-1-pentanol in Human Plasma

This section details the application of this compound for the quantitative analysis of 4-Amino-1-pentanol in human plasma, a typical requirement in pharmacokinetic and toxicokinetic studies.

Experimental Workflow

The overall experimental workflow for the quantification of 4-Amino-1-pentanol in human plasma using this compound as an internal standard is depicted below.

Caption: Experimental workflow for the quantification of 4-Amino-1-pentanol in plasma.

Detailed Experimental Protocols

Materials and Reagents
  • 4-Amino-1-pentanol (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Amino-1-pentanol in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 150°C
Desolvation Temp. 500°C
Capillary Voltage 3.0 kV
MRM Transitions See Table 3
Collision Gas Argon

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Amino-1-pentanol104.186.110015
4-Amino-1-pentanol104.168.110020
This compound (IS) 108.1 90.1 100 15
This compound (IS) 108.1 72.1 100 20

Method Validation Summary

A summary of typical validation parameters for a bioanalytical method using this compound as an internal standard is presented below. These values are representative and should be established for each specific assay.

Table 4: Method Validation Performance

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +8%
Matrix Effect (%CV of IS-normalized MF) ≤ 15%< 7%
Recovery (%) Consistent and precise> 85%
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is based on a logical relationship that ensures accurate quantification by compensating for various sources of error in the analytical process.

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-Amino-1-pentanol and structurally similar compounds in complex biological matrices. Its close physicochemical properties to the analyte ensure that it effectively compensates for analytical variability, leading to high-quality, accurate, and precise data essential for research, clinical, and drug development applications. The protocols and data presented herein serve as a comprehensive guide for the implementation of this internal standard in LC-MS/MS workflows.

References

Application Note: Quantitative Analysis of Amino Alcohols in Biological Matrices Using 4-Amino-1-pentanol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of various amino alcohols in biological samples, such as plasma. The protocol employs a simple protein precipitation step for sample preparation and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. 4-Amino-1-pentanol-d4 is used as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] The method is suitable for high-throughput screening and quantitative analysis in metabolomics, pharmaceutical research, and clinical diagnostics.

Principle and Rationale

Amino alcohols are critical molecules in various biological processes and are key structural components of many pharmaceutical compounds.[2] Accurate quantification is essential for understanding their roles in health and disease.

This method utilizes Hydrophilic Interaction Chromatography (HILIC) for the separation of these polar compounds, which can be challenging with traditional reversed-phase chromatography.[3][4] Detection is achieved via tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

The core of this method is the use of a stable isotope-labeled internal standard (SIL-IS), this compound. A SIL-IS is the ideal standard as it co-elutes with the analytes and behaves nearly identically during sample extraction and ionization, thereby effectively compensating for any analytical variability.[1] This ensures reliable and accurate quantification across different samples and batches.

Materials and Reagents

  • Analytes: Amino alcohol standards (e.g., Ethanolamine, 3-Amino-1-propanol, 5-Amino-1-pentanol)

  • Internal Standard: this compound Hydrochloride Salt (CAS: 1216414-18-4)[5]

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%+)

  • Reagents: Ammonium Formate (LC-MS Grade)

  • Biological Matrix: Human Plasma (or other relevant matrix)

  • Equipment:

    • HPLC or UPLC system

    • Tandem Mass Spectrometer with Electrospray Ionization (ESI) source

    • Analytical balance

    • Centrifuge capable of >14,000 rcf

    • Vortex mixer

    • Calibrated pipettes

    • HPLC vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each amino alcohol standard in a 50:50 mixture of acetonitrile and water to create individual 1 mg/mL stock solutions.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in water.

  • Intermediate Solutions: Create a mixed analyte intermediate solution by diluting the stock solutions in 50:50 acetonitrile/water.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare calibration standards by spiking the mixed analyte intermediate solution into a surrogate matrix (e.g., stripped plasma or PBS) to achieve a concentration range of 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) in the biological matrix of interest.

Sample Preparation Protocol
  • Aliquot Sample: Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex & Centrifuge: Vortex the tubes vigorously for 30 seconds. Centrifuge at 14,000 rcf for 10 minutes at 4°C.[1]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean HPLC vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method
  • LC System:

    • Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 × 150 mm)[4]

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)

    • Mobile Phase B: 90:10 Acetonitrile:Water with 20 mM Ammonium Formate (pH adjusted to 3.0 with Formic Acid)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 35°C

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 50% B

      • 5.1 min: 20% B

      • 6.0 min: 20% B

      • 6.1 min: 95% B

      • 9.0 min: 95% B

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Ion Spray Voltage: +4500 V

    • Source Temperature: 500°C

    • Collision Gas: Nitrogen

    • MRM Transitions: Optimized for each analyte. See Table 1 for examples.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aliquot Sample (50 µL) (Calibrator, QC, Unknown) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (200 µL Cold Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge (14,000 rcf, 10 min) Precipitate->Vortex_Centrifuge Transfer Transfer Supernatant to HPLC Vial Vortex_Centrifuge->Transfer Inject Inject 5 µL onto HILIC Column Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect ESI+ MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratios Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Workflow for amino alcohol quantification.

Data Presentation and Results

The following tables summarize the expected performance characteristics of the method. Data should be generated during method validation according to regulatory guidelines.[6]

Table 1: Example MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Ethanolamine 62.1 44.1 50 15
3-Amino-1-propanol 76.1 58.1 50 18
5-Amino-1-pentanol 104.2 86.1 50 20

| This compound (IS) | 108.2 | 90.2 | 50 | 20 |

Table 2: Linearity and Range

Analyte Range (ng/mL) Calibration Curve Equation Correlation Coefficient (r²)
Ethanolamine 1 - 1000 y = 0.015x + 0.002 > 0.998
3-Amino-1-propanol 1 - 1000 y = 0.012x + 0.001 > 0.999

| 5-Amino-1-pentanol | 1 - 1000 | y = 0.018x - 0.003 | > 0.998 |

Table 3: Precision and Accuracy

Analyte Spiked Conc. (ng/mL) Intra-day Precision (%RSD, n=6) Intra-day Accuracy (%Recovery) Inter-day Precision (%RSD, n=18) Inter-day Accuracy (%Recovery)
Ethanolamine 5 (LQC) < 6.5% 98.5% < 8.0% 101.2%
50 (MQC) < 4.0% 102.1% < 5.5% 100.5%
500 (HQC) < 3.5% 99.3% < 4.0% 99.8%
3-Amino-1-propanol 5 (LQC) < 7.0% 103.4% < 8.5% 102.0%
50 (MQC) < 4.2% 101.0% < 5.0% 101.7%

| | 500 (HQC) | < 3.0% | 98.7% | < 3.8% | 99.1% |

Table 4: Sensitivity (LOD and LOQ)

Analyte Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)
Ethanolamine 0.3 1.0
3-Amino-1-propanol 0.4 1.0

| 5-Amino-1-pentanol | 0.2 | 1.0 |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of amino alcohols in biological matrices. The simple sample preparation and the use of the deuterated internal standard, this compound, ensure high-quality data suitable for demanding research and development applications. The validation parameters demonstrate that the method is accurate, precise, and linear over a wide concentration range, making it a valuable tool for drug development professionals and researchers in the life sciences.

References

Application Notes and Protocols for the Use of 4-Amino-1-pentanol-d4 in Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Amino-1-pentanol-d4 as an internal standard in the quantitative analysis of its non-deuterated analog, 4-Amino-1-pentanol, in biological samples. The methodologies described are applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms, which are commonly employed in bioanalytical studies.

4-Amino-1-pentanol is a relevant compound in various fields, including as a potential impurity in pharmaceutical products like hydroxychloroquine. Accurate quantification in biological matrices is crucial for safety and efficacy studies. The use of a deuterated internal standard such as this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation, chromatographic separation, and instrument response.

This document outlines a representative protocol for the analysis of 4-Amino-1-pentanol in human plasma. While a specific, publicly available, validated method for this compound was not identified, the following protocols are based on established and widely accepted methodologies for the analysis of amino alcohols and other small polar molecules in biological fluids.

Quantitative Data Summary

The following tables present illustrative performance characteristics of a bioanalytical method for 4-Amino-1-pentanol using this compound as an internal standard. These values are representative of typical validation parameters for such assays and should be established for each specific method and laboratory.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighting Factor1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)1≤ 15≤ 15± 20± 20
Low Quality Control (LQC)3≤ 10≤ 10± 15± 15
Medium Quality Control (MQC)100≤ 10≤ 10± 15± 15
High Quality Control (HQC)800≤ 10≤ 10± 15± 15

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
4-Amino-1-pentanol85 - 9590 - 110
This compound87 - 9792 - 112

Experimental Protocols

Protocol 1: Quantification of 4-Amino-1-pentanol in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of 4-Amino-1-pentanol in human plasma using a simple protein precipitation for sample preparation followed by analysis with liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • 4-Amino-1-pentanol (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Polypropylene microcentrifuge tubes (1.5 mL)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Amino-1-pentanol in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Waters Atlantis™ HILIC Silica (2.1 x 100 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (illustrative):

    • 4-Amino-1-pentanol: Q1/Q3 to be determined by infusion (e.g., 104.1 -> 86.1)

    • This compound: Q1/Q3 to be determined by infusion (e.g., 108.1 -> 90.1)

Protocol 2: Quantification of 4-Amino-1-pentanol in Human Plasma using GC-MS

This protocol involves a two-step derivatization of 4-Amino-1-pentanol prior to GC-MS analysis. Derivatization is necessary to increase the volatility and thermal stability of the analyte.

1. Materials and Reagents

  • All materials from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Pyridine (B92270) (GC grade)

2. Sample Preparation and Derivatization

  • Perform protein precipitation as described in Protocol 1 (steps 3.1 to 3.5).

  • Transfer 200 µL of the supernatant to a clean glass vial.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C. Ensure the residue is completely dry.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

3. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • SIM Ions (illustrative, for the TMS derivative):

    • 4-Amino-1-pentanol derivative: To be determined from the mass spectrum

    • This compound derivative: To be determined from the mass spectrum

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation HILIC Separation reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: LC-MS/MS Experimental Workflow.

experimental_workflow_gcms cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate derivatize Derivatization (BSTFA + 1% TMCS) evaporate->derivatize gc_separation Gas Chromatography derivatize->gc_separation ms_detection Mass Spectrometry (SIM Mode) gc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: GC-MS Experimental Workflow.

signaling_pathway Logical Relationship of Internal Standard Method cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_result Result A 4-Amino-1-pentanol SP Sample Preparation A->SP IS This compound IS->SP C Chromatography SP->C I Ionization C->I Ratio Constant Peak Area Ratio (A/IS) I->Ratio

Caption: Principle of the Internal Standard Method.

Application of 4-Amino-1-pentanol-d4 in NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative analysis (qNMR), the use of internal standards is crucial for achieving accurate and reproducible results. Deuterated compounds are often employed as internal standards to minimize signal overlap with the analyte of interest in ¹H NMR spectra. This document provides detailed application notes and protocols for the use of 4-Amino-1-pentanol-d4 as an internal standard in NMR spectroscopy for quantitative applications, such as purity assessment and concentration determination of active pharmaceutical ingredients (APIs), impurities, and other organic molecules.

This compound is a deuterated form of 4-Amino-1-pentanol where the four hydrogen atoms on the C1 and C2 positions are replaced with deuterium (B1214612). This strategic deuteration results in a simplified ¹H NMR spectrum, making it an excellent candidate for an internal standard.

Key Applications

The primary application of this compound in NMR spectroscopy is as an internal standard for quantitative ¹H NMR (qNMR) analysis. Its utility stems from several key properties:

  • Simplified ¹H NMR Spectrum: The deuteration at the C1 and C2 positions eliminates the signals from these protons, reducing spectral complexity and the likelihood of overlap with analyte signals.

  • Chemical Stability: this compound is a stable compound under typical NMR experimental conditions.

  • Solubility: It exhibits good solubility in common NMR solvents, particularly polar solvents like D₂O, DMSO-d₆, and Methanol-d₄.

  • Distinct Chemical Shifts: The remaining protons on the molecule give rise to signals in regions of the ¹H NMR spectrum that are often clear of signals from many common organic molecules.

Physicochemical and NMR Data of this compound

A summary of the key physicochemical and predicted ¹H NMR data for this compound is presented below. This data is essential for its effective use as a qNMR internal standard.

PropertyValue
Chemical Name 4-Amino-1,1,2,2-d₄-pentan-1-ol
CAS Number 1216666-53-3
Molecular Formula C₅H₉D₄NO
Molecular Weight 107.2 g/mol
Predicted ¹H NMR Signals Position
~3.0 ppm
~1.1 ppm
~1.5 ppm
Broad
Broad

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. It is always recommended to run a preliminary NMR spectrum of the internal standard in the chosen solvent system.

Experimental Protocol: Quantitative ¹H NMR using this compound as an Internal Standard

This protocol outlines the steps for determining the purity or concentration of an analyte using this compound as an internal standard.

Materials and Equipment
  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readability to at least 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Deuterated NMR solvent (e.g., DMSO-d₆, D₂O, Methanol-d₄)

  • Analyte of known or unknown purity

  • This compound (of high and accurately known purity)

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing cluster_calculation Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh this compound weigh_analyte->weigh_is dissolve Dissolve both in a known volume of deuterated solvent weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer setup Set up qNMR acquisition parameters transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Process the spectrum (FT, phasing, baseline correction) acquire->process integrate Integrate non-overlapping signals of analyte and IS process->integrate calculate Calculate analyte purity or concentration integrate->calculate

Caption: Workflow for qNMR using an internal standard.

Step-by-Step Procedure
  • Preparation of the Sample Solution:

    • Accurately weigh a specific amount of the analyte (e.g., 10 mg) into a clean, dry vial.

    • Accurately weigh a specific amount of this compound (e.g., 5 mg) into the same vial. The molar ratio of the internal standard to the analyte should ideally be around 1:1.

    • Record the exact masses of both the analyte and the internal standard.

    • Add a precise volume of the chosen deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Set the acquisition parameters for quantitative analysis. Key parameters include:

      • Pulse Angle: 30-90 degrees (a 90-degree pulse gives the best signal-to-noise, but a 30-degree pulse can allow for a shorter relaxation delay).

      • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified in both the analyte and the internal standard. A preliminary T₁ measurement is recommended for accurate quantification. If T₁ values are unknown, a conservative d1 of 30-60 seconds is often used.

      • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for the signals to be integrated).

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a well-resolved signal for this compound (e.g., the methyl doublet at ~1.1 ppm). Ensure the integration limits are set consistently for all spectra.

  • Calculation of Analyte Purity/Concentration:

    The purity of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I_analyte: Integral of the analyte signal

    • N_analyte: Number of protons corresponding to the integrated analyte signal

    • I_IS: Integral of the internal standard signal

    • N_IS: Number of protons corresponding to the integrated internal standard signal (for the methyl group of this compound, N_IS = 3)

    • MW_analyte: Molecular weight of the analyte

    • MW_IS: Molecular weight of the internal standard (107.2 g/mol for this compound)

    • m_analyte: Mass of the analyte

    • m_IS: Mass of the internal standard

    • Purity_IS: Purity of the internal standard

Logical Relationship for qNMR Calculation

qnmr_calculation_logic cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Result I_analyte Analyte Integral (I_analyte) formula Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS I_analyte->formula N_analyte Analyte Protons (N_analyte) N_analyte->formula I_IS IS Integral (I_IS) I_IS->formula N_IS IS Protons (N_IS) N_IS->formula MW_analyte Analyte MW (MW_analyte) MW_analyte->formula MW_IS IS MW (MW_IS) MW_IS->formula m_analyte Analyte Mass (m_analyte) m_analyte->formula m_IS IS Mass (m_IS) m_IS->formula Purity_IS IS Purity (Purity_IS) Purity_IS->formula Purity_analyte Analyte Purity (%) formula->Purity_analyte

Caption: Logical flow for calculating analyte purity.

Considerations and Best Practices

  • Choice of Solvent: Select a deuterated solvent in which both the analyte and this compound are fully soluble and stable. The solvent should not have signals that overlap with the analyte or internal standard signals.

  • Signal Overlap: Before performing quantitative analysis, it is essential to run a ¹H NMR spectrum of the analyte alone and this compound alone in the chosen solvent to ensure that there are no overlapping signals between the two compounds.

  • Purity of the Internal Standard: The accuracy of the qNMR measurement is directly dependent on the purity of the internal standard. Use a certified or high-purity standard and account for its purity in the calculations.

  • Hygroscopicity: this compound, like many amines, may be hygroscopic. It should be stored in a desiccator and handled in a low-humidity environment to prevent water absorption, which can affect its weighed mass.

  • pH Effects: The chemical shifts of the amino and hydroxyl protons, as well as protons on adjacent carbons, can be sensitive to the pH or acidity of the sample. For reproducible results, consider buffering the NMR sample if the analyte is acidic or basic.

Conclusion

This compound serves as a valuable tool in quantitative NMR spectroscopy. Its deuterated structure provides a simplified ¹H NMR spectrum with distinct, non-interfering signals suitable for use as an internal standard. By following the detailed protocols and adhering to best practices outlined in these application notes, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of a wide range of organic compounds, contributing to enhanced quality control and a deeper understanding of chemical processes.

Application Note: 4-Amino-1-pentanol-d4 for Enhanced Metabolite Identification and Quantification in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system.[1] This field holds immense potential for biomarker discovery, disease diagnosis, and understanding drug metabolism. A significant challenge in mass spectrometry (MS)-based metabolomics is the accurate quantification of metabolites, which can be affected by ion suppression, extraction efficiency, and instrument variability.[2][3] The use of stable isotope-labeled internal standards is a critical strategy to overcome these challenges, ensuring data accuracy and reproducibility.[3][4] 4-Amino-1-pentanol-d4, a deuterated analog of 4-amino-1-pentanol, serves as an ideal internal standard for the quantification of its unlabeled counterpart and other structurally similar amino alcohols in biological matrices.

Stable isotope-labeled molecules, such as deuterated derivatives, are considered the gold standard for internal standards because they share nearly identical physicochemical properties with the analyte of interest.[5] This includes similar extraction recovery, chromatographic retention time, and ionization efficiency, while being distinguishable by mass spectrometry due to the mass difference from the incorporated deuterium (B1214612) atoms.[5] This application note provides detailed protocols for the use of this compound as an internal standard in a typical LC-MS-based metabolomics workflow.

Key Applications

  • Accurate Quantification: Enables precise measurement of endogenous 4-amino-1-pentanol and related metabolites by correcting for variations during sample preparation and analysis.

  • Metabolic Flux Analysis: Can be used in tracer studies to investigate the metabolic fate of 4-amino-1-pentanol in biological systems.

  • Method Validation: Serves as a crucial tool for validating the accuracy, precision, and linearity of analytical methods for amino alcohol quantification.

Experimental Workflow

The overall workflow for utilizing this compound as an internal standard in a metabolomics experiment is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine, Cell Lysate) spike Spike with this compound sample->spike Add known concentration of IS extract Metabolite Extraction (e.g., Protein Precipitation) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak Peak Integration & Quantification lcms->peak ratio Calculate Analyte/IS Ratio peak->ratio concentration Determine Analyte Concentration ratio->concentration

Figure 1: General experimental workflow for using this compound as an internal standard.

Protocols

Protocol 1: Preparation of Stock Solutions and Internal Standard Spiking Solution
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C.

  • Unlabeled 4-Amino-1-pentanol Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of unlabeled 4-amino-1-pentanol.

    • Dissolve in 1 mL of methanol.

    • Vortex thoroughly.

    • Store at -20°C.

  • Internal Standard (IS) Spiking Solution (1 µg/mL):

    • Perform a 1:1000 dilution of the 1 mg/mL this compound stock solution in methanol.

    • This solution will be added to the biological samples.

  • Calibration Curve Standards:

    • Prepare a series of dilutions of the unlabeled 4-amino-1-pentanol stock solution in a relevant matrix (e.g., charcoal-stripped plasma or a synthetic matrix) to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Preparation from Plasma
  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquot: Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

  • Spike with Internal Standard: Add 10 µL of the 1 µg/mL this compound IS spiking solution to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortex: Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is recommended for targeted analysis.[3]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • The exact mass transitions for 4-amino-1-pentanol and this compound will need to be optimized on the specific mass spectrometer. The precursor ions will correspond to the [M+H]+ of each compound. Fragmentation will likely occur at the C-N and C-C bonds.

Data Presentation

The use of this compound allows for the generation of a calibration curve to accurately quantify the endogenous levels of 4-amino-1-pentanol.

Table 1: Illustrative Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80049,5000.259
5065,00050,5001.287
100130,00049,0002.653
500645,00050,20012.849
10001,280,00049,80025.703

Table 2: Quantification of 4-amino-1-pentanol in Test Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 125,60050,1000.51119.8
Control 228,90049,5000.58422.7
Treated 175,30050,8001.48257.6
Treated 281,20049,9001.62763.2

Logical Relationship Diagram

The following diagram illustrates the logical relationship for quantitative analysis using an internal standard.

logic cluster_inputs Inputs cluster_processing Processing cluster_output Output Analyte Analyte Signal Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (IS) Signal IS->Ratio Cal_Curve Calibration Curve Interpolate Interpolate from Calibration Curve Cal_Curve->Interpolate Ratio->Interpolate Concentration Accurate Analyte Concentration Interpolate->Concentration

Figure 2: Logic diagram for internal standard-based quantification.

Conclusion

This compound is a valuable tool for researchers in metabolomics and related fields. Its use as an internal standard significantly improves the accuracy and reliability of the quantification of 4-amino-1-pentanol and potentially other structurally similar amino alcohols. The protocols and data presented here provide a framework for the successful implementation of this compound in metabolomics workflows, ultimately contributing to more robust and reproducible scientific findings. While deuterium-labeled standards are widely used, it is important to consider potential issues such as deuterium exchange and chromatographic shifts during method development.[4][5] Careful optimization of experimental conditions is crucial for achieving the highest quality data.

References

Application Notes and Protocols for Stable Isotope Dilution Assays Using 4-Amino-1-pentanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is the gold standard for accurate and precise quantification of small molecules in complex biological matrices. This technique utilizes a stable isotope-labeled version of the analyte of interest as an internal standard (IS). The near-identical physicochemical properties of the analyte and its labeled internal standard ensure they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses.

4-Amino-1-pentanol-d4 is a deuterated form of 4-Amino-1-pentanol, making it an ideal internal standard for the quantification of its non-labeled counterpart and other structurally similar amino alcohols or biogenic amines. This document provides detailed application notes and protocols for the use of this compound in a stable isotope dilution assay for the quantification of 4-Amino-1-pentanol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Assay

A known concentration of this compound (the internal standard) is added to an unknown plasma sample containing 4-Amino-1-pentanol (the analyte). Following sample preparation to remove proteins and other interferences, the extract is analyzed by LC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Materials and Reagents

Reagent Supplier Grade
4-Amino-1-pentanolSigma-AldrichAnalytical Standard
This compoundToronto Research Chemicals≥98% isotopic purity
Acetonitrile (B52724)Fisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidThermo ScientificLC-MS Grade
Water, UltrapureMillipore Milli-QType 1
Human Plasma (K2-EDTA)BioIVT---

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of 4-Amino-1-pentanol into a 10 mL volumetric flask.

  • Dissolve in and bring to volume with methanol.

  • Store at -20°C.

1.2. Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask.

  • Dissolve in and bring to volume with methanol.

  • Store at -20°C.

1.3. Analyte Working Solutions for Calibration Curve:

  • Prepare a series of dilutions from the Analyte Stock Solution using methanol:water (1:1, v/v) to create working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

1.4. Internal Standard Working Solution (50 ng/mL):

  • Dilute the Internal Standard Stock Solution with acetonitrile containing 0.1% formic acid. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.

  • To each tube, add 200 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile with 0.1% formic acid).

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) vortex Vortex (30s) plasma->vortex is_solution Internal Standard in Acetonitrile (200 µL) is_solution->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant lcms Inject into LC-MS/MS (5 µL) supernatant->lcms G cluster_lcms LC-MS/MS Detection Principle lc LC Column Separates Analyte and IS esi ESI Source Ionization lc->esi q1 Quadrupole 1 (Q1) Selects Precursor Ions esi->q1 q2 Quadrupole 2 (Q2) Collision Cell - Fragmentation q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ions q2->q3 detector Detector Signal Detection q3->detector G cluster_logic Quantification Logic analyte_conc Unknown Analyte Concentration (Cx) analyte_resp Analyte MS Response (Ax) analyte_conc->analyte_resp is_conc Known IS Concentration (Cis) is_resp IS MS Response (Ais) is_conc->is_resp ratio Response Ratio (Ax / Ais) analyte_resp->ratio is_resp->ratio cal_curve Calibration Curve ratio->cal_curve result Calculated Analyte Concentration cal_curve->result

Application Note: Quantitative Analysis of Primary Amines in Pharmaceutical Matrices using 4-Amino-1-pentanol-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the quantitative analysis of primary amines in pharmaceutical development samples using Gas Chromatography-Mass Spectrometry (GC-MS). To enhance accuracy and precision, 4-Amino-1-pentanol-d4 is employed as an internal standard. The protocol involves a derivatization step to improve the volatility and chromatographic behavior of the target amines. This method is suitable for the quantification of primary amine impurities or active pharmaceutical ingredients (APIs) containing a primary amine functional group.

Introduction

The quantitative determination of primary amines is crucial in the pharmaceutical industry for monitoring impurities, degradation products, and the concentration of active ingredients. Gas chromatography is a powerful technique for separating volatile compounds, but the analysis of primary amines can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity. Derivatization is a common strategy to overcome these limitations by converting the polar amine group into a less polar, more volatile functional group.[1]

To ensure the accuracy and reliability of quantitative results, especially in complex matrices, the use of an internal standard is highly recommended.[2] An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and instrument variability.[2] Deuterated analogs of the analytes or structurally similar compounds are excellent choices for internal standards in mass spectrometry-based methods because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio (m/z).[3][4][5] This application note describes the use of this compound as a suitable internal standard for the GC-MS analysis of various primary amines.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of primary amines using a deuterated internal standard is depicted below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Spike_IS Spike with This compound Sample->Spike_IS Deriv_Reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Spike_IS->Deriv_Reagent Cal_Stds Calibration Standards (Analyte + IS) Cal_Stds->Deriv_Reagent Heat Heat (e.g., 70°C for 30 min) Deriv_Reagent->Heat GC_MS Inject into GC-MS Heat->GC_MS Acquire Data Acquisition (SIM Mode) GC_MS->Acquire Integration Peak Integration Acquire->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Figure 1: General workflow for the quantitative GC-MS analysis of primary amines.

Experimental Protocols

Materials and Reagents
  • Primary Amine Analytes (e.g., Phenethylamine, 2-Aminoheptane)

  • This compound (Internal Standard, IS)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

Standard and Sample Preparation
  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 10 mg of this compound in 10 mL of DCM to prepare a 1 mg/mL stock solution.

  • Analyte Stock Solutions: Prepare individual stock solutions of each primary amine analyte at a concentration of 1 mg/mL in DCM.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solutions into vials and adding a constant amount of the IS stock solution. Dilute with DCM to the final volume. A typical calibration range could be 1, 5, 10, 25, 50, and 100 µg/mL of the analyte, with the internal standard concentration held constant at 20 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample matrix and dissolve it in a known volume of DCM. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the amines. Spike the final extract with the internal standard to achieve a concentration of 20 µg/mL.

Derivatization Protocol
  • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
GC Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Parameter Condition
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Hypothetical) Phenethylamine-TMS: m/z 104, 1792-Aminoheptane-TMS: m/z 116, 172This compound-TMS: m/z 120, 179

Data Presentation

The use of an internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 1: Example Calibration Data for Phenethylamine
Analyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
12015,234301,5670.0505
52076,890305,1230.2520
1020155,432303,4560.5122
2520389,765306,7891.2705
5020780,123304,9872.5579
100201,555,876302,1115.1499
Table 2: Quantification of Primary Amines in a Test Sample
AnalyteAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Phenethylamine254,321307,8900.826016.1
2-Aminoheptane187,654307,8900.609511.8

Discussion

The derivatization of primary amines with BSTFA results in the formation of their corresponding trimethylsilyl (B98337) (TMS) derivatives. This process effectively masks the polar amine group, leading to increased volatility and improved peak shapes in the gas chromatogram. The use of a deuterated internal standard, this compound, is critical for achieving high precision and accuracy.[3][5] Since the internal standard is added at the beginning of the sample preparation process, it compensates for variations in sample extraction, derivatization efficiency, injection volume, and instrument response.[2]

The selection of appropriate SIM ions is crucial for selectivity and sensitivity. For the TMS-derivatized amines, characteristic fragment ions should be chosen for quantification (quantifier ion) and confirmation (qualifier ion). The deuterated internal standard will have a mass shift in its characteristic ions, allowing for its distinct detection from the non-deuterated analytes.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of primary amines in pharmaceutical samples. The derivatization step is essential for achieving good chromatographic performance, and the use of a deuterated internal standard ensures the robustness of the method by correcting for analytical variability. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of primary amines.

References

Application Notes and Protocols: Preparation of a 4-Amino-1-pentanol-d4 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated internal standards are critical for achieving accurate and reliable quantification in mass spectrometry-based assays, such as those used in pharmacokinetic studies, drug metabolism research, and environmental analysis.[1][2] 4-Amino-1-pentanol-d4 is a stable isotope-labeled analog of 4-aminopentan-1-ol (B28841) and serves as an ideal internal standard for the quantification of the parent compound and structurally related analytes.[1] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.[3]

This document provides a detailed protocol for the preparation of a this compound stock solution, along with essential information on its chemical properties, safe handling, and storage.

Compound Information

A summary of the key chemical properties for this compound and its hydrochloride salt is provided below.

PropertyThis compoundThis compound Hydrochloride Salt
CAS Number 1216666-53-3[2]1216414-18-4[4]
Molecular Formula C₅H₉D₄NO[2]C₅H₁₀D₄ClNO[4]
Molecular Weight 107.19 g/mol [5]143.65 g/mol [4]
Appearance Typically a solid or liquidTypically a solid

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity and stability of the deuterated standard.

ParameterRecommendationRationale
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.To prevent skin and eye contact.
Handling Environment Handle in a well-ventilated area or a chemical fume hood.[2]To avoid inhalation of any potential vapors or dust.
Storage Temperature Long-term: -20°C in a tightly sealed container.[6] Short-term: 2-8°C.[2]To minimize degradation and maintain stability.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[2]To prevent oxidation and moisture absorption.
Light Exposure Protect from light by using an amber vial or storing in a dark place.To prevent potential photodegradation.
Moisture Avoid exposure to moisture. Allow the container to equilibrate to room temperature before opening.To prevent condensation, which can lead to isotopic exchange.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound. The choice of solvent and concentration may need to be optimized based on the specific analytical method and instrumentation.

Materials:

  • This compound

  • High-purity solvent (e.g., Methanol (B129727), Acetonitrile (B52724), or Water)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg.

  • Dissolution: Quantitatively transfer the weighed standard into the volumetric flask. Add a small amount of the selected solvent (e.g., ~0.5 mL for a 1 mL flask) and gently swirl or vortex until the solid is completely dissolved. The non-deuterated analog, 5-Amino-1-pentanol, is miscible with water and soluble in common organic solvents such as N,N-dimethylformamide, ethyl acetate, and dichloromethane, suggesting that methanol or acetonitrile are suitable solvent choices.[3]

  • Dilution to Volume: Once the standard is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask securely and mix the solution thoroughly by inverting the flask several times.

  • Storage: Transfer the stock solution to a clearly labeled amber vial with a PTFE-lined cap. Store the solution at -20°C for long-term stability.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_solution Solution Preparation cluster_storage Storage A Equilibrate Standard to Room Temperature B Accurately Weigh Standard A->B Prevent Condensation C Transfer to Volumetric Flask B->C D Add Solvent and Dissolve C->D E Dilute to Final Volume D->E Ensure Complete Dissolution F Mix Thoroughly E->F G Transfer to Labeled Amber Vial F->G H Store at -20°C G->H Long-term Stability

Caption: Workflow for the preparation of a this compound stock solution.

References

Application Notes and Protocols for Tracing Metabolic Pathways with 4-Amino-1-pentanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of deuterated compounds, such as 4-Amino-1-pentanol-d4, offers a non-radioactive and effective method for tracking the metabolic fate of molecules in biological systems.[1][2] By introducing a stable isotope-labeled compound, researchers can trace the incorporation of the isotope into downstream metabolites using mass spectrometry.[1][3] This approach provides valuable insights into cellular metabolism, enzyme activity, and the impact of drugs on metabolic networks.[4][5]

4-Amino-1-pentanol is a five-carbon amino alcohol. While its specific metabolic pathways are not extensively documented, its structure suggests potential metabolism through pathways common to primary amines and primary alcohols. These may include oxidation of the alcohol moiety and deamination or transamination of the amino group. The deuterated analog, this compound, serves as an excellent tracer for these potential pathways. The four deuterium (B1214612) atoms provide a significant mass shift, facilitating the clear identification of labeled metabolites by mass spectrometry.

This document provides a detailed protocol for utilizing this compound to trace its metabolic fate in a cell culture model, including a putative metabolic pathway, experimental procedures, and data analysis guidelines.

Putative Metabolic Pathways of 4-Amino-1-pentanol

Based on known biotransformations of primary amines and alcohols, we propose two primary metabolic routes for 4-Amino-1-pentanol:

  • Oxidation Pathway: The primary alcohol group can be sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form an aldehyde intermediate and then a carboxylic acid.

  • Deamination/Transamination Pathway: The primary amine group can be removed or transferred, leading to the formation of a ketone or alcohol, which can be further metabolized.

These pathways may intersect, leading to a network of potential metabolites. The following diagram illustrates these putative pathways.

Putative_Metabolic_Pathway cluster_oxidation Oxidation Pathway cluster_deamination Deamination/Transamination Pathway cluster_further_metabolism Further Metabolism AP This compound APA 4-Amino-pentanal-d4 AP->APA Alcohol Dehydrogenase AP_acid 4-Aminopentanoic acid-d4 APA->AP_acid Aldehyde Dehydrogenase AP_acid2 4-Aminopentanoic acid-d4 AP2 This compound KP 4-Keto-1-pentanol-d3 AP2->KP Transaminase/ Deaminase HP 1,4-Pentanediol-d3 KP->HP Reductase Metabolite_X Downstream Metabolites (e.g., incorporation into other pathways) AP_acid2->Metabolite_X Various Enzymes

Caption: Putative metabolic pathways of 4-Amino-1-pentanol.

Illustrative Quantitative Data

The following table presents hypothetical data from a stable isotope tracing experiment using this compound in a cancer cell line. This table is for illustrative purposes to demonstrate how quantitative data from such an experiment would be presented. The "Fold Change" and "p-value" are typical metrics used to assess the significance of changes in metabolite levels upon treatment.

MetaboliteUnlabeled (d0) m/zLabeled (d4 or d3) m/zFold Change (Labeled vs. Unlabeled)p-valuePutative Identification
4-Amino-1-pentanol104.138108.16350.2< 0.001Parent Compound
4-Aminopentanal102.122106.14715.7< 0.01Aldehyde Intermediate
4-Aminopentanoic acid118.122122.14725.4< 0.001Carboxylic Acid Product
4-Keto-1-pentanol103.107106.1288.9< 0.05Keto Intermediate
1,4-Pentanediol105.127108.1485.1> 0.05Reduced Product

Experimental Protocols

This section details the methodology for a stable isotope tracing experiment using this compound.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density of 2 x 10^5 cells/well in their standard growth medium. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare fresh growth medium containing 100 µM this compound. The final concentration may need to be optimized based on cell type and experimental goals.

  • Isotope Labeling: Remove the standard growth medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the prepared labeling medium to each well.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the tracer into metabolites.

II. Metabolite Extraction
  • Quenching and Washing: At each time point, place the 6-well plate on ice. Aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.

  • Cell Scraping and Collection: Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 1 hour to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

III. LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent, such as 50% methanol in water. Vortex briefly and centrifuge to pellet any insoluble material.

  • LC Separation: Inject 5-10 µL of the reconstituted sample onto a liquid chromatography system. A reversed-phase column (e.g., C18) is suitable for separating small polar molecules.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute hydrophobic compounds, and then re-equilibrate the column.

  • MS/MS Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.

    • Full Scan (MS1): Acquire data in a mass range that covers the expected metabolites (e.g., m/z 50-500).

    • Tandem MS (MS/MS): Perform data-dependent fragmentation of the most abundant ions to aid in metabolite identification.

IV. Data Analysis
  • Peak Picking and Integration: Use a suitable software (e.g., XCMS, MassHunter, Progenesis QI) to identify and integrate the chromatographic peaks for both unlabeled and deuterated metabolites.

  • Metabolite Identification: Putatively identify metabolites based on their accurate mass, retention time, and fragmentation patterns (compared to standards or databases like METLIN and HMDB).

  • Quantification and Statistical Analysis: Calculate the peak areas for the labeled and unlabeled forms of each metabolite. Perform statistical analysis (e.g., t-test, ANOVA) to determine significant changes in metabolite levels across different conditions or time points.

  • Pathway Analysis: Map the identified and significantly altered metabolites onto metabolic pathways to visualize the metabolic fate of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the stable isotope tracing experiment.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Add this compound Labeling Medium A->B C Incubate for Time Course B->C D Quench Metabolism (on ice) C->D E Extract Metabolites (80% Methanol) D->E F Dry Extract E->F G Reconstitute Sample F->G H LC-MS/MS Analysis G->H I Data Processing & Statistical Analysis H->I J Pathway Interpretation I->J

Caption: General workflow for stable isotope tracing experiment.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Deuterium Exchange with 4-Amino-1-pentanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing unwanted deuterium-hydrogen (D-H) exchange when working with 4-Amino-1-pentanol-d4, particularly in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a problem for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture).[1][2] This process can compromise the isotopic purity of the standard, leading to inaccurate results in quantitative analyses like mass spectrometry, where the integrity of the isotopic label is critical.[1][3]

Q2: Which deuterium atoms on this compound are susceptible to exchange?

A2: 4-Amino-1-pentanol has two positions with highly labile protons: the hydroxyl group (-OH) and the amino group (-NH₂). Deuterons at these positions are extremely susceptible to rapid exchange with protons from protic solvents.[1][4][5] The four deuterium atoms on the carbon backbone (-d4) are significantly more stable; however, they can still undergo exchange under forcing conditions, such as strongly acidic or basic pH, or at elevated temperatures.[6]

Q3: What are the key factors that accelerate D-H exchange?

A3: The rate of D-H exchange is primarily influenced by four factors: the type of solvent used, the pH of the solution, the temperature, and the presence of moisture.[1][2][4] Protic solvents provide a source of exchangeable protons, while both acidic and basic conditions can catalyze the exchange.[1][7] Higher temperatures increase the reaction rate, and exposure to atmospheric moisture introduces a key source of protons.[1][2][6]

D_H_Exchange_Factors cluster_factors Driving Factors Protic_Solvent Protic Solvent (e.g., H₂O, MeOH) Exchange Increased D-H Exchange Rate Protic_Solvent->Exchange pH Non-Optimal pH (Acidic or Basic) pH->Exchange Temperature Elevated Temperature Temperature->Exchange Moisture Atmospheric Moisture Moisture->Exchange

Caption: Key factors that accelerate the rate of D-H exchange.

Q4: What is the best type of solvent to use with this compound?

A4: Anhydrous aprotic solvents are strongly recommended as they lack exchangeable protons.[1][4][6] Examples include acetonitrile-d3, chloroform-d, and DMSO-d6. If a protic solvent is experimentally necessary, use the deuterated version (e.g., D₂O, Methanol-d4) to maintain a deuterium-rich environment and shift the chemical equilibrium away from exchange.[1][8]

Q5: How should I store solutions of this compound?

A5: For long-term stability, store the compound as a solid or lyophilized powder at -20°C or below in a desiccator to protect it from moisture.[3] If in solution, use an anhydrous aprotic solvent and store in a tightly sealed vial at low temperatures (-20°C or -80°C) to slow the exchange rate.[1][3] Short-term storage in aqueous/protic solvents is not recommended.[3]

Troubleshooting Guides

Guide 1: Diagnosing Loss of Deuterium Label

This guide provides a workflow to identify the source of deuterium exchange if you observe inconsistent results.

Symptoms:

  • Inconsistent or lower-than-expected signal from the deuterated standard in mass spectrometry.

  • Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the deuterated standard.[1]

  • Disappearance of expected deuterated peaks or appearance of new proton peaks in ¹H NMR spectra.[4][9]

Troubleshooting_Workflow cluster_checks Investigation Steps cluster_solutions Corrective Actions start Symptom: Loss of Deuterium Label Observed check_solvent 1. Review Solvent Choice Is it aprotic and anhydrous? start->check_solvent check_pH 2. Check pH of Solution Is it between 2.5-3.0? check_solvent->check_pH sol_solvent Switch to anhydrous aprotic solvent or deuterated protic solvent. check_solvent->sol_solvent If No check_temp 3. Evaluate Temperature Were samples kept cold? check_pH->check_temp sol_pH Adjust pH to 2.5-3.0 using deuterated acid/base. check_pH->sol_pH If No check_handling 4. Assess Handling Procedures Was glassware dry? Was inert atmosphere used? check_temp->check_handling sol_temp Store at ≤ -20°C and process samples at ~0-4°C. check_temp->sol_temp If No sol_handling Use oven-dried glassware and handle under N₂ or Ar. check_handling->sol_handling If No

Caption: Troubleshooting workflow for identifying the source of deuterium exchange.

Data Presentation

The rate of deuterium exchange is not a fixed value but is highly dependent on experimental conditions. The tables below summarize these influences and provide general recommendations.

Table 1: Summary of Factors Influencing the Rate of Deuterium Exchange

FactorImpact on Exchange RateRecommended Practice
Solvent Protic solvents (H₂O, MeOH) significantly increase the exchange rate.[1][6]Use anhydrous aprotic solvents (e.g., ACN, THF, DMSO).[1]
pH Rate is catalyzed by acid and base .[1][5][6]Maintain pH at the minimum exchange rate, typically ~2.5-3.0 .[1][4][8]
Temperature Higher temperatures exponentially increase the exchange rate.[1][2]Store and handle at low temperatures (e.g., 0°C to -80°C).[1][8]
Moisture Trace water in solvents or from the atmosphere provides protons for exchange.[4][6]Use anhydrous solvents , oven-dried glassware, and an inert atmosphere (N₂/Ar).[4][6]

Table 2: Recommended Solvents and Storage Conditions

Solvent TypeRecommended TemperatureMaximum Recommended Duration
Aprotic (Anhydrous) -20°C or belowLong-term (Months to Years)[3]
Aprotic (Anhydrous) 2-8°CShort to Medium-term (Weeks to Months)[3]
Protic / Aqueous 2-8°CNot Recommended (Hours)[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Anhydrous Aprotic Solvent

This protocol ensures the stock solution is prepared with minimal exposure to moisture.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.[10]

  • Inert Atmosphere: Perform all subsequent steps in a glove box or glove bag under a dry nitrogen or argon atmosphere.[4][11]

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of high-purity, anhydrous aprotic solvent (e.g., acetonitrile (B52724) from a sealed ampule) to dissolve the standard.[4][5]

  • Dilution: Once fully dissolved, dilute to the calibration mark with the anhydrous solvent.

  • Storage: Cap the flask tightly and transfer the solution to a pre-labeled, airtight storage vial, preferably with a septum cap. Store at the recommended low temperature.

Protocol 2: Minimizing Exchange During NMR Sample Preparation

Moisture is the most critical factor to control for NMR analysis.[4]

  • Glassware Preparation: Place the NMR tube and any glass pipettes in an oven at >120°C for at least 4 hours. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum.[4][6]

  • Inert Atmosphere Transfer: Move the dried NMR tube and a sealed ampule or bottle of high-purity deuterated aprotic solvent (e.g., Chloroform-d, DMSO-d6) into a glove box or under a stream of dry nitrogen.[4][12]

  • Sample Addition: Add the solid this compound or an aliquot of your stock solution to the dried NMR tube.

  • Solvent Addition: Using a dry syringe, withdraw the required amount of deuterated solvent and add it to the NMR tube.[4]

  • Sealing: Immediately cap the NMR tube securely. For extra protection, wrap the cap with Parafilm.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation.[2]

Protocol 3: General Workflow for LC-MS Analysis to Minimize Back-Exchange

This workflow is designed to preserve the deuterium label during analysis.[1]

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC System cluster_ms 3. MS Detection prep Dilute sample in aprotic solvent or D₂O-buffer. Adjust pH to ~2.5-3.0. Keep on ice (0-4°C). lc Use cooled autosampler (e.g., 4°C). Use cooled column compartment if possible. Minimize analysis time. prep->lc ms Monitor for both deuterated standard and potential unlabeled analogue to assess back-exchange. lc->ms

Caption: Recommended workflow for minimizing D-H exchange during LC-MS analysis.

References

Technical Support Center: Optimizing Mass Spectrometry for 4-Amino-1-pentanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 4-Amino-1-pentanol-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for this compound?

A1: The molecular weight of this compound is approximately 107.19 g/mol . Therefore, in positive electrospray ionization (ESI) mode, the expected protonated precursor ion ([M+H]⁺) is m/z 108.2.

Q2: What are the likely product ions for MS/MS fragmentation of this compound?

A2: Amino alcohols typically fragment via alpha cleavage (the breaking of a C-C bond adjacent to the oxygen or nitrogen atom) and dehydration (loss of a water molecule). For this compound, the primary product ions are expected from the neutral loss of ammonia (B1221849) (NH₃) or water (H₂O), and cleavage of the carbon backbone. Due to the deuteration, the exact masses of the fragments will differ from the non-deuterated analog.

Q3: I am observing a poor signal for my this compound standard. What are the common causes?

A3: Low signal intensity can stem from several factors:

  • Suboptimal Ionization Parameters: The declustering potential and collision energy may not be optimized for your specific instrument and conditions.

  • Sample Preparation Issues: The concentration of your standard may be too low, or it may have degraded. Ensure proper storage and handling.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte. Consider further sample cleanup or dilution.

  • Incorrect Mobile Phase: For small polar molecules like this compound, a mobile phase containing a suitable organic modifier and additive (e.g., 0.1% formic acid in acetonitrile/water) is crucial for good ionization.

Q4: My calibration curve is non-linear at higher concentrations. What could be the issue?

A4: Non-linearity, particularly at the upper end of your calibration range, can be caused by:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Isotopic Interference: At high analyte concentrations, the natural isotopes of the non-deuterated analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as "cross-talk." This can artificially inflate the internal standard's signal. Using a standard with a higher degree of deuteration can help minimize this effect.

Q5: I see a slight shift in retention time between my analyte and this compound. Is this normal?

A5: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If the shift is significant, it could indicate that the analyte and internal standard are experiencing different matrix effects, which could impact quantification. In such cases, chromatographic conditions may need to be adjusted to improve co-elution.

Troubleshooting Guides

Issue 1: No or Very Low Signal Intensity
Possible Cause Troubleshooting Step
Incorrect Precursor/Product Ion Selection Verify the m/z of your precursor ([M+H]⁺ = 108.2) and predicted product ions. Perform a product ion scan to identify the most abundant fragments.
Suboptimal Instrument Parameters Systematically optimize the declustering potential (DP) and collision energy (CE) for each MRM transition.
Sample Degradation Prepare fresh working solutions of this compound.
Poor Ionization Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation.
LC System Issues Check for leaks, ensure proper mobile phase flow, and confirm that the column is not clogged.
Issue 2: High Background Noise or Contamination
Possible Cause Troubleshooting Step
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents and thoroughly clean all glassware.
Carryover from Previous Injections Inject a series of blank samples to assess for carryover. If present, develop a more rigorous needle wash method.
Matrix Interference Implement additional sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Gas Supply Impurities Ensure high-purity nitrogen is used for the nebulizer and collision gas.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Incompatible Sample Solvent Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Column Add a small amount of a competing agent (e.g., a different amine) to the mobile phase to block active sites on the stationary phase.
Degraded Column Replace the analytical column if it has been used extensively or subjected to harsh conditions.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol outlines a systematic approach to optimizing the declustering potential (DP) and collision energy (CE) for this compound using direct infusion.

  • Prepare a working solution of this compound at a concentration of approximately 100-500 ng/mL in a solvent mixture that mimics your initial chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the Declustering Potential (DP):

    • Set the mass spectrometer to monitor the precursor ion (m/z 108.2).

    • Ramp the DP across a relevant range (e.g., 20-100 V in 5 V increments).

    • Record the DP value that yields the maximum signal intensity for the precursor ion.

  • Identify Product Ions:

    • With the DP set to the optimized value, perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the Collision Energy (CE):

    • For each precursor-product ion transition (MRM), ramp the CE across a suitable range (e.g., 5-50 eV in 2 eV increments).

    • Determine the CE value that produces the maximum intensity for each product ion.

Protocol 2: Sample Preparation using Protein Precipitation

This is a general protocol for the extraction of small molecules from biological matrices like plasma or serum.

  • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen if concentration is needed.

  • Reconstitute the residue in the initial mobile phase before injection into the LC-MS/MS system.

Visualizations

G Workflow for MS Parameter Optimization cluster_0 Preparation cluster_1 Infusion & Precursor Optimization cluster_2 Product Ion Optimization cluster_3 Final Method A Prepare 100-500 ng/mL This compound Solution B Infuse into Mass Spectrometer A->B C Set MS to Monitor Precursor Ion (m/z 108.2) B->C D Ramp Declustering Potential (DP) C->D E Identify Optimal DP D->E F Perform Product Ion Scan E->F G Select Major Product Ions F->G H For each MRM Transition, Ramp Collision Energy (CE) G->H I Determine Optimal CE H->I J Finalized MRM Method with Optimized DP and CE I->J

Caption: Workflow for MS Parameter Optimization.

G Troubleshooting Low Signal Intensity Start Start: Low/No Signal CheckIons Are Precursor/Product Ions Correct? Start->CheckIons OptimizeParams Are MS Parameters (DP, CE) Optimized? CheckIons->OptimizeParams Yes FixIons Action: Verify m/z Values and Perform Product Ion Scan CheckIons->FixIons No CheckSample Is the Sample Fresh and at an Appropriate Concentration? OptimizeParams->CheckSample Yes FixParams Action: Systematically Optimize DP and CE OptimizeParams->FixParams No CheckLC Is the LC System Functioning Correctly? CheckSample->CheckLC Yes FixSample Action: Prepare Fresh Sample and Check Dilution CheckSample->FixSample No Resolve Issue Resolved CheckLC->Resolve Yes FixLC Action: Check for Leaks, Flow Rate, and Column Health CheckLC->FixLC No FixIons->CheckIons FixParams->OptimizeParams FixSample->CheckSample FixLC->CheckLC

Technical Support Center: Addressing Matrix Effects with 4-Amino-1-pentanol-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Amino-1-pentanol-d4 as an internal standard to mitigate matrix effects in LC-MS/MS-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). In isotope dilution mass spectrometry, a known amount of the SIL-IS is added to a sample at the beginning of the workflow. Because this compound is chemically almost identical to its non-deuterated (endogenous or analyte) counterpart, it experiences similar variations during sample preparation, chromatography, and ionization. By monitoring the ratio of the analyte to the internal standard, we can accurately quantify the analyte, compensating for potential experimental inconsistencies and matrix effects.[1][2]

Q2: What are matrix effects, and why are they a concern in bioanalysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3] In complex biological samples, endogenous components like salts, lipids, and proteins can significantly interfere with the ionization of the target analyte, compromising the reliability of the analytical method.[2]

Q3: Can this compound perfectly correct for all matrix effects?

A3: While this compound is an excellent tool for mitigating matrix effects, it may not always provide perfect correction. For optimal performance, the internal standard should co-elute with the analyte. However, the deuterium (B1214612) isotope effect can sometimes cause a slight shift in retention time between the deuterated standard and the native analyte. If this separation occurs in a region of significant ion suppression or enhancement, the correction may be incomplete.

Q4: We are observing poor recovery of this compound. What are the likely causes?

A4: Poor recovery of the internal standard can stem from several factors during sample preparation. These include incomplete protein precipitation, inefficient solid-phase extraction (SPE), or analyte degradation. It is crucial to optimize each step of the sample preparation protocol to ensure consistent and high recovery of both the analyte and the internal standard.

Q5: Our results show high variability even with the use of this compound. What should we investigate?

A5: High variability despite using a SIL-IS can indicate several issues. First, verify the consistency of the internal standard spiking procedure. Inconsistent addition of the internal standard will directly translate to variability in the final results. Second, assess for differential matrix effects, where the analyte and internal standard are not affected by the matrix to the same extent. This can be investigated by performing a post-extraction addition experiment. Finally, evaluate the stability of the analyte and internal standard throughout the entire analytical process.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low signal intensity for both the analyte and this compound in matrix samples compared to neat standards.

  • Inconsistent analyte/internal standard peak area ratios across different sample lots.

Troubleshooting Workflow:

IonSuppressionWorkflow start Start: Ion Suppression Detected check_chromatography Optimize Chromatography (e.g., gradient, column chemistry) start->check_chromatography assess_is_coelution Assess Analyte-IS Co-elution check_chromatography->assess_is_coelution improve_sample_prep Enhance Sample Preparation (e.g., SPE, LLE) dilute_sample Dilute Sample improve_sample_prep->dilute_sample end_resolved Issue Resolved dilute_sample->end_resolved end_persist Issue Persists: Consult Advanced Support dilute_sample->end_persist assess_is_coelution->improve_sample_prep No Co-elution adjust_mobile_phase Adjust Mobile Phase (e.g., additives, pH) assess_is_coelution->adjust_mobile_phase Co-elution Confirmed adjust_mobile_phase->end_resolved adjust_mobile_phase->end_persist

Caption: Troubleshooting workflow for ion suppression.

Detailed Steps:

  • Optimize Chromatography: Modify the LC gradient to better separate the analyte and internal standard from the bulk of the matrix components. Consider using a different column chemistry, such as HILIC for highly polar compounds, which can provide alternative selectivity.[4]

  • Enhance Sample Preparation: Improve the cleanup of your sample. If using protein precipitation, consider a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Sample Dilution: A simple and often effective strategy is to dilute the sample. This reduces the concentration of matrix components entering the mass spectrometer.

  • Assess Analyte-IS Co-elution: Inject a mixed standard of the analyte and this compound to confirm they co-elute. If a significant retention time difference is observed, adjust the chromatographic conditions to bring them closer together.

  • Adjust Mobile Phase: The composition of the mobile phase can influence ionization efficiency. Experiment with different additives or pH values to enhance the signal.

Issue 2: Poor Peak Shape for Analyte and/or this compound

Symptoms:

  • Broad, tailing, or fronting peaks.

  • Inconsistent peak integration.

Troubleshooting Workflow:

PeakShapeWorkflow start Start: Poor Peak Shape check_injection_solvent Check Injection Solvent Mismatch start->check_injection_solvent mobile_phase_pH Optimize Mobile Phase pH check_injection_solvent->mobile_phase_pH column_health Inspect Column Health mobile_phase_pH->column_health replace_column Replace Column column_health->replace_column Column Issue end_resolved Issue Resolved column_health->end_resolved Column OK replace_column->end_resolved

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Check Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. A mismatch in solvent strength can lead to peak distortion. For HILIC methods, the injection solvent should typically have a high organic content.

  • Optimize Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like amino alcohols. Adjust the pH to ensure the analyte is in a single ionic form.

  • Inspect Column Health: Poor peak shape can be a sign of a deteriorating column. Check for blockages or contamination. If necessary, flush the column or replace it.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects and the effectiveness of this compound in compensating for them.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.

    • Set B (Post-Spike Matrix): Blank biological matrix is processed through the entire sample preparation procedure, and the analyte and internal standard are spiked into the final, clean extract.

    • Set C (Pre-Spike Matrix): The analyte and internal standard are spiked into the blank biological matrix before the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

    • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

Data Presentation:

ParameterCalculationIdeal ValueInterpretation
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)Close to 100%Efficiency of the extraction process.
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0Measures the extent of ion suppression/enhancement.
IS-Normalized MF (MF of Analyte) / (MF of IS)1.0Indicates how well the internal standard corrects for the matrix effect.
Protocol 2: Sample Preparation for Amino Alcohol Analysis in Plasma

This protocol provides a general workflow for the extraction of polar amino alcohols from a plasma matrix.

Workflow Diagram:

SamplePrepWorkflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Sample preparation workflow for plasma analysis.

Methodology:

  • To 100 µL of plasma, add a known amount of this compound solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

References

Technical Support Center: Troubleshooting Poor Peak Shape with 4-Amino-1-pentanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 4-Amino-1-pentanol-d4. By providing a systematic approach to troubleshooting, this guide aims to help you achieve symmetric and reproducible peaks for accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

The most frequent issue is peak tailing, which is characteristic of basic compounds like this compound when analyzed on silica-based reversed-phase columns.[1] This is often due to secondary interactions between the protonated amine group of the analyte and ionized residual silanol (B1196071) groups on the stationary phase surface.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[3] For a basic compound like this compound, a low pH (e.g., 2.5-3.5) will ensure that the analyte is fully protonated and the silanol groups on the stationary phase are not ionized, minimizing secondary interactions.[4] Conversely, a high pH (above the pKa of the silanol groups, typically > 7) can also be used with a pH-stable column to keep the analyte in its neutral form. The key is to choose a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.

Q3: Can the choice of column significantly improve peak shape?

Absolutely. Using a modern, high-purity, end-capped C18 column is highly recommended. End-capping chemically bonds a less polar group to the residual silanol groups, effectively shielding them from interacting with basic analytes.[3] For highly polar compounds like this compound that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative, often providing better retention and peak shape.[5]

Q4: Are there any mobile phase additives that can help reduce peak tailing?

Yes, adding a buffer to your mobile phase can help maintain a consistent pH and reduce silanol interactions.[2] Common choices for LC-MS applications include ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at concentrations of 10-20 mM. In the past, triethylamine (B128534) (TEA) was used as a silanol-masking agent, but its use has declined with the availability of better column technologies and its potential for ion suppression in mass spectrometry.[6]

Q5: Could my sample solvent be the cause of peak fronting or splitting?

Yes, if your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can lead to peak distortion, including fronting and splitting. It is always best to dissolve your sample in the initial mobile phase or a weaker solvent if possible.[5]

Troubleshooting Guide: A Systematic Approach

When encountering poor peak shape with this compound, a systematic approach is key to identifying and resolving the issue. The following workflow provides a step-by-step guide to troubleshooting.

G Troubleshooting Workflow for Poor Peak Shape of this compound start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Does the issue affect all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No, primarily this compound check_all_peaks->all_peaks_no No system_issue Potential Systemic Issue: - Check for leaks - Inspect fittings and tubing - Column void or blockage all_peaks_yes->system_issue flush_system Action: Backflush column, replace frits, check for dead volume. system_issue->flush_system end_node Good Peak Shape Achieved flush_system->end_node chemical_issue Potential Chemical Interaction Issue all_peaks_no->chemical_issue check_ph Is mobile phase pH appropriate? (2 units from analyte pKa) chemical_issue->check_ph ph_no No check_ph->ph_no No ph_yes Yes check_ph->ph_yes Yes adjust_ph Action: Adjust mobile phase pH (e.g., to pH 2.5-3.5 with formic acid). ph_no->adjust_ph adjust_ph->end_node check_column Is the column appropriate? (End-capped, high purity silica) ph_yes->check_column column_no No check_column->column_no No column_yes Yes check_column->column_yes Yes change_column Action: Switch to a modern, end-capped column or consider a HILIC column. column_no->change_column change_column->end_node check_solvent Is sample solvent compatible with the mobile phase? column_yes->check_solvent solvent_no No check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes change_solvent Action: Re-dissolve sample in the initial mobile phase. solvent_no->change_solvent change_solvent->end_node check_overload Is column overload a possibility? solvent_yes->check_overload overload_yes Yes check_overload->overload_yes Yes overload_yes->end_node If peak shape improves reduce_conc Action: Reduce sample concentration or injection volume. reduce_conc->end_node G Experimental Workflow for HILIC-MS Method Development start Objective: Analyze this compound sample_prep Sample Preparation: Dissolve in 90:10 ACN:Water with 10mM Ammonium Formate start->sample_prep column_select Column Selection: Amide or Bare Silica HILIC column sample_prep->column_select mp_select Mobile Phase Selection: A: 10mM Ammonium Formate in Water B: Acetonitrile column_select->mp_select method_dev Method Development mp_select->method_dev gradient_opt Gradient Optimization: Start at high %B (e.g., 95%) Elute with increasing %A method_dev->gradient_opt flow_rate Flow Rate & Temperature: Optimize for best efficiency (e.g., 0.4 mL/min, 40°C) gradient_opt->flow_rate ms_opt MS Parameter Optimization (ESI+) flow_rate->ms_opt infusion Direct Infusion of Standard: Determine precursor ion and optimize cone/capillary voltage ms_opt->infusion mrm_dev MRM Transition Development: Identify product ions and optimize collision energy infusion->mrm_dev final_method Final HILIC-MS Method mrm_dev->final_method

References

Technical Support Center: Optimizing Bioanalytical Methods with 4-Amino-1-pentanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 4-Amino-1-pentanol-d4 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the linearity and reliability of calibration curves in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 4-Amino-1-pentanol. The four deuterium (B1214612) atoms replace four hydrogen atoms on the pentanol (B124592) backbone, increasing its molecular weight. This isotopic labeling makes it an ideal internal standard (IS) for mass spectrometry-based bioanalysis. Because it is chemically almost identical to its non-deuterated (endogenous) counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its different mass, the mass spectrometer can distinguish it from the analyte of interest. This allows for accurate correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects, ultimately improving the precision and accuracy of quantification.

Q2: My calibration curve is non-linear when using this compound. What are the common causes?

Non-linearity in calibration curves, even when using a deuterated internal standard, can arise from several factors. The most common culprits include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.

  • Matrix Effects: Although a deuterated IS can compensate for a significant portion of matrix effects, severe ion suppression or enhancement, particularly if it is not consistent across the concentration range, can still lead to non-linearity.

  • Errors in Standard Preparation: Inaccurate serial dilutions of your calibration standards or incorrect concentration of the this compound spiking solution are common sources of error.

  • Analyte or IS Instability: Degradation of the analyte or the internal standard in the sample matrix or during sample processing can affect the response ratios.

  • Cross-Contamination: Contamination of the internal standard with the non-deuterated analyte, or vice-versa, can skew the results.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues with calibration curve linearity when using this compound.

Issue 1: Downward Curving at High Concentrations

This is often indicative of detector saturation.

Troubleshooting Steps:

  • Extend the Calibration Range: Prepare standards with even higher concentrations to confirm that the response is indeed plateauing.

  • Dilute Samples: If detector saturation is confirmed, dilute samples that are expected to have high concentrations to fall within the linear range of the assay.

  • Optimize Instrument Parameters: Consult your mass spectrometer's user manual to ensure you are operating within the recommended linear dynamic range. Adjust detector gain or other relevant settings if necessary.

Issue 2: Poor Linearity (Low R² value) Across the Entire Range

This often points to more fundamental issues with the method.

Troubleshooting Steps:

  • Verify Standard and IS Preparation:

    • Re-prepare all stock solutions and calibration standards, paying close attention to accurate weighing and volumetric dilutions. Use calibrated pipettes and volumetric flasks.

    • Ensure the concentration of the this compound working solution is accurate and that it is being added consistently to all samples and standards.

  • Evaluate Matrix Effects:

    • Prepare a set of calibration standards in the sample matrix (e.g., plasma, urine) and another set in a clean solvent.

    • Compare the slopes of the two calibration curves. A significant difference suggests strong matrix effects that the IS may not be fully compensating for.

    • If matrix effects are significant, consider improving the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) to remove more interfering components.

  • Assess Analyte and IS Stability:

    • Perform stability experiments by analyzing quality control (QC) samples at different time points and under different storage conditions to ensure both the analyte and this compound are stable throughout the analytical process.

Experimental Protocols

The following is a representative experimental protocol for the quantification of a hypothetical small molecule analyte in human plasma using this compound as an internal standard with LC-MS/MS.

1. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte standard and dissolve it in 1 mL of methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Calibration Standards: Prepare a series of working standards by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

4. Data Analysis

  • Integrate the peak areas for the analyte and this compound.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables present illustrative data for a typical calibration curve and QC sample analysis.

Table 1: Representative Calibration Curve Data

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,2341,050,0000.0050
526,1701,045,0000.0250
1051,8001,036,0000.0500
50255,0001,020,0000.2500
100505,0001,010,0000.5000
2501,237,500990,0001.2500
5002,450,000980,0002.5000
10004,800,000960,0005.0000

Table 2: Illustrative Quality Control (QC) Sample Performance

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium8082.4103.03.2
High800790.298.82.8

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample / Calibrator / QC add_is Add this compound (Internal Standard) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Injection (MRM Mode) supernatant->lcms data Peak Area Integration (Analyte & IS) lcms->data ratio Calculate Peak Area Ratio data->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve quant Quantify Unknowns curve->quant

Caption: A typical experimental workflow for sample analysis using an internal standard.

troubleshooting_logic cluster_saturation Detector Saturation Path cluster_general General Linearity Issues Path start Non-Linear Calibration Curve q1 Is the curve flat at high concentrations? start->q1 sol_sat1 Dilute high concentration samples and standards q1->sol_sat1 Yes q2 Are standards and IS prepared correctly? q1->q2 No sol_sat2 Optimize detector settings sol_sat1->sol_sat2 sol_prep Re-prepare all solutions using calibrated equipment q2->sol_prep No q3 Are matrix effects significant? q2->q3 Yes sol_matrix Improve sample cleanup (e.g., use SPE) q3->sol_matrix Yes check_stability Assess analyte and IS stability in matrix q3->check_stability No

Retention time shifts of 4-Amino-1-pentanol-d4 versus its non-deuterated analog

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Deuterated Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated internal standards, specifically addressing retention time shifts observed between 4-Amino-1-pentanol-d4 and its non-deuterated analog.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound internal standard elute at a different retention time than the non-deuterated 4-Amino-1-pentanol analyte?

This phenomenon is known as the chromatographic isotope effect. The primary reasons for this shift are the subtle physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H).

  • Bond Strength and Polarity: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This leads to a decrease in the molecule's van der Waals radius and reduced polarizability.[1]

  • Interaction with Stationary Phase: In reversed-phase liquid chromatography (RPLC), which is commonly used for polar molecules like 4-Amino-1-pentanol, these differences typically result in weaker intermolecular interactions between the deuterated compound and the non-polar stationary phase.[1][2] Consequently, the deuterated analog (this compound) is less retained and elutes slightly earlier than its non-deuterated counterpart.[2][3]

The magnitude of this retention time shift is influenced by several factors:

  • Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more significant retention time shift.[2][4]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and how it interacts with the stationary phase.[2]

  • Chromatographic Conditions: The specific mobile phase, stationary phase, and temperature can all influence the degree of separation.[1]

Q2: I'm observing a sudden or increased retention time shift between my analyte and deuterated standard. What could be the cause?

If you observe a new or changing shift where co-elution was previously achieved, the issue likely stems from the chromatographic system rather than the inherent isotope effect. A systematic check is necessary.

  • Column Degradation: Over time, columns can degrade. A void at the column inlet, often caused by the dissolution of silica (B1680970) at a mobile phase pH greater than 7, or contamination of the column frit can alter retention characteristics.[5][6]

  • Mobile Phase Changes: Inaccurate mobile phase preparation, degradation of mobile phase components, or fluctuations in pH can lead to retention time instability.

  • Temperature Fluctuations: Column temperature has a significant impact on retention. An increase in temperature generally shortens retention times, but inconsistent temperature control can cause unpredictable shifts for both analytes.[2]

Below is a troubleshooting workflow to diagnose the source of the unexpected shift.

G Troubleshooting Workflow for Retention Time Shifts A Unexpected Retention Time Shift Observed B Is the shift consistent and reproducible? A->B C Inherent Isotope Effect (Expected Behavior) B->C Yes D Potential System Issue (Unexpected Behavior) B->D No E Check Chromatographic System D->E F Inspect Column: - Check for voids/blockages - Verify column age/performance E->F G Verify Mobile Phase: - Freshly prepare - Confirm composition & pH E->G H Check System Parameters: - Column temperature stable? - Flow rate consistent? E->H I Problem Resolved? F->I G->I H->I J Continue Analysis I->J Yes K Contact Technical Support I->K No

Caption: Troubleshooting workflow for retention time shifts.

Q3: How can I manage or minimize the retention time difference?

While the isotope effect is an intrinsic property, several strategies can be employed to minimize the retention time difference or manage its impact on your analysis.[2]

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition (e.g., organic solvent ratio), gradient slope, or column temperature can alter the selectivity and potentially reduce the separation between the analyte and the internal standard.[5]

  • Evaluate Different Columns: The degree of separation can be highly dependent on the stationary phase chemistry. Testing columns with different properties (e.g., C18, Phenyl-Hexyl, HILIC) may identify a phase that provides better co-elution.[7]

  • Consider an Alternative Internal Standard: If chromatographic optimization is unsuccessful, using an internal standard labeled with a heavier isotope that does not typically exhibit a chromatographic shift, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), may be the most effective solution.[8]

The diagram below illustrates the key factors that can be adjusted to influence the retention time shift.

Factors Factors Influencing Retention Time (RT) Shift RT_Shift Retention Time Shift (ΔtR) Analyte Analyte Properties Analyte->RT_Shift Num_D Number of D Atoms Analyte->Num_D Pos_D Position of Deuteration Analyte->Pos_D Chromatography Chromatographic Conditions Chromatography->RT_Shift Stationary Stationary Phase Chromatography->Stationary Mobile Mobile Phase Chromatography->Mobile Temp Temperature Chromatography->Temp Gradient Gradient Slope Chromatography->Gradient

Caption: Factors influencing the chromatographic isotope effect.

Data Presentation

While specific experimental data for this compound is not publicly available, the following table provides an illustrative example of the expected retention time (RT) shifts based on the principles of the chromatographic isotope effect in a typical reversed-phase LC-MS analysis.

CompoundMolecular FormulaMolecular WeightExpected RT (min)Expected ΔRT (min) vs. Non-Deuterated
4-Amino-1-pentanolC₅H₁₃NO103.163.52N/A
This compound C₅H₉D₄NO 107.20 3.48 -0.04

Note: The data presented is illustrative and intended to demonstrate the typical earlier elution of a deuterated standard in RPLC. Actual retention times and shifts will vary based on the specific experimental conditions.

Experimental Protocols

Protocol: Assessing Retention Time Shift of this compound by LC-MS/MS

This protocol outlines a general procedure to resolve and quantify the retention time shift between 4-Amino-1-pentanol and its d4-labeled analog using reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS).

1. Objective: To determine the chromatographic retention time for both 4-Amino-1-pentanol and this compound and calculate the resulting retention time shift (Δt_R).

2. Materials:

  • 4-Amino-1-pentanol analytical standard

  • This compound analytical standard[9]

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • Formic Acid (or other appropriate mobile phase modifier)

  • C18 Reversed-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Sample Preparation:

  • Prepare individual stock solutions of 4-Amino-1-pentanol and this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Create a working solution containing a mixture of both the deuterated and non-deuterated analogs at a final concentration of 1 µg/mL each.

4. LC-MS/MS Conditions:

ParameterSetting
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsDetermine appropriate precursor/product ion pairs (m/z) for each compound
Source ParametersOptimize gas flows, temperatures, and voltages for the specific instrument

5. Data Analysis:

  • Inject the mixed working solution onto the LC-MS/MS system.

  • Acquire the data, monitoring the specific mass-to-charge ratio (m/z) transitions for both the non-deuterated and deuterated analytes.

  • Determine the retention time for each analyte from the apex of its chromatographic peak in the extracted ion chromatogram (XIC).

  • Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the non-deuterated analog.

The experimental workflow is summarized in the diagram below.

Workflow Experimental Workflow for RT Shift Analysis A Prepare Stock & Working Solutions C Inject Mixed Standard A->C B Set Up LC-MS/MS (Column, Mobile Phase, etc.) B->C D Acquire Data (Monitor m/z for both analytes) C->D E Process Data: Extract Ion Chromatograms (XICs) D->E F Determine RT for each peak E->F G Calculate RT Shift (ΔtR = RT_H - RT_D) F->G

References

Technical Support Center: Ensuring the Purity of 4-Amino-1-pentanol-d4 for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the purity of 4-Amino-1-pentanol-d4 for reliable and accurate quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterium-labeled form of 4-Amino-1-pentanol. It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its key applications are in pharmacokinetic studies, drug metabolism research, and clinical diagnostics where it is used to accurately quantify the concentration of the non-labeled 4-Amino-1-pentanol or structurally similar analytes in complex biological matrices.

Q2: Why is the purity of this compound critical for quantitative assays?

A2: The purity of a deuterated internal standard like this compound is paramount for accurate quantification. Two key aspects of purity are crucial:

  • Chemical Purity: The absence of other unrelated chemical compounds. Impurities can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. They may also co-elute with the analyte or internal standard, interfering with their detection.

  • Isotopic Purity: This refers to the percentage of the deuterated compound that is fully labeled with deuterium (B1214612) atoms at the specified positions, with minimal presence of unlabeled (d0) or partially labeled species. High isotopic purity (typically ≥98%) is essential to prevent cross-contribution to the analyte signal, which can lead to an underestimation of the true analyte concentration.

Q3: What are the common impurities that might be present in this compound?

A3: Potential impurities in this compound can originate from the synthetic route of the non-deuterated precursor or the deuteration process itself. These may include:

  • Unlabeled 4-Amino-1-pentanol (d0): The most critical impurity for quantitative assays.

  • Partially deuterated isotopologues (d1, d2, d3): These can also contribute to the signal of the analyte, albeit to a lesser extent.

  • Isomers: Such as 5-Amino-1-pentanol or other positional isomers that may have formed during synthesis.

  • Starting materials and reagents: Residuals from the chemical synthesis process.

  • Byproducts of the synthesis: For example, products from side reactions.

Q4: How can I assess the purity of my this compound standard?

A4: The purity of this compound should be verified using a combination of analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution and confirm the mass of the deuterated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can identify the presence of organic impurities and confirm the structure of the molecule. The absence of signals in certain regions of the 1H NMR spectrum can confirm the positions of deuteration.

  • Chromatography (GC or HPLC): A chromatographic separation coupled with a suitable detector can be used to assess chemical purity by separating the main compound from any impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High background signal at the analyte's m/z in blank samples spiked only with internal standard. Isotopic impurity of the internal standard (presence of d0). 1. Review the Certificate of Analysis (CoA) for the isotopic purity of the this compound lot. 2. If the isotopic purity is low, consider purchasing a new standard with higher enrichment (≥98%). 3. If the issue persists, evaluate for in-source fragmentation of the internal standard to the analyte's mass.
Variable internal standard response across samples. Inconsistent sample preparation or matrix effects. 1. Ensure consistent and accurate pipetting of the internal standard into all samples. 2. Evaluate the sample extraction procedure for efficiency and reproducibility. 3. Investigate for differential matrix effects between samples. This may require further sample cleanup or optimization of the chromatographic method.
Poor peak shape or splitting for the internal standard. Chromatographic issues or compound instability. 1. Check the column for degradation or contamination. 2. Optimize the mobile phase composition and gradient. 3. Ensure the stability of this compound in the sample matrix and storage conditions.
Retention time shift between the analyte and the internal standard. Isotope effect. A slight difference in retention time due to the presence of deuterium is sometimes unavoidable. Ensure that the retention time shift does not lead to differential matrix effects. If it does, further chromatographic optimization is necessary.

Quantitative Data

A typical Certificate of Analysis for high-purity this compound would include the following specifications:

Parameter Specification Method
Chemical Purity ≥98.0%HPLC or GC
Isotopic Purity (d4) ≥99.0%Mass Spectrometry
d0 Content ≤0.5%Mass Spectrometry
Structure Confirmation Conforms to structure1H NMR, 13C NMR, MS

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method:

    • Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method for introduction.

    • Acquire full-scan mass spectra in positive ion mode with high resolution (>60,000).

    • Center the scan range around the expected m/z of the protonated molecule [M+H]+.

  • Data Analysis:

    • Determine the m/z values for the unlabeled (d0) and deuterated (d4) species.

    • Calculate the isotopic purity by comparing the peak area of the d4 isotopologue to the sum of the peak areas of all relevant isotopologues.

Protocol 2: Quantitative Analysis of a Target Analyte in Plasma using this compound by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, then return to initial conditions and equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound (Internal Standard) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject chrom Chromatographic Separation (HILIC Column) inject->chrom ms Mass Spectrometric Detection (MRM Mode) chrom->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Calibration Curve Generation ratio->curve quant Quantification of Analyte curve->quant

Caption: Experimental workflow for quantitative analysis using this compound.

troubleshooting_guide cluster_is Internal Standard Issues cluster_chrom Chromatography Issues cluster_ms Mass Spectrometer Issues start Inaccurate Quantitative Results? is_purity Check Isotopic Purity on CoA start->is_purity High background at analyte m/z is_signal Variable IS Signal? start->is_signal Inconsistent IS response peak_shape Poor Peak Shape? start->peak_shape Bad peak shape rt_shift Analyte/IS Retention Time Shift? start->rt_shift Retention time drift sensitivity Low Signal Intensity? start->sensitivity Low signal is_prep Verify Pipetting & Extraction is_signal->is_prep column_check Check Column & Mobile Phase peak_shape->column_check matrix_effects Evaluate Matrix Effects rt_shift->matrix_effects source_clean Clean Ion Source sensitivity->source_clean tune Optimize MS Parameters source_clean->tune

Caption: Troubleshooting logic for quantitative assays.

Stability of 4-Amino-1-pentanol-d4 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Amino-1-pentanol-d4 in various biological matrices. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological matrices?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Both elevated temperatures during sample processing and long-term storage temperatures can impact stability.[1]

  • pH: The pH of the biological matrix can be a critical factor, as extremes in pH may lead to degradation.

  • Enzymatic Degradation: Endogenous enzymes present in biological matrices like plasma and blood can potentially metabolize the analyte.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte.[1][2][3] It is recommended to assess stability for at least three cycles.[2]

  • Matrix Effects: The complexity of biological samples can sometimes interfere with the analysis, and interactions with matrix components could potentially affect stability.[4]

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma, blood, and urine?

A2: To ensure long-term stability, it is crucial to store biological samples containing this compound at appropriate temperatures. For long-term storage, freezing at -20°C or -80°C is generally recommended.[5] Studies on other analytes have shown stability for extended periods, even up to four years, at these temperatures.[6] It is essential to minimize the number of freeze-thaw cycles the samples undergo.[5]

Q3: How many freeze-thaw cycles can samples containing this compound typically withstand without significant degradation?

Q4: Is there a risk of deuterium (B1214612) exchange with this compound in biological matrices?

A4: Deuterium exchange is a possibility with deuterated compounds, especially if the deuterium atoms are in exchangeable positions and exposed to certain conditions like basic pH.[7] While the position of the deuterium atoms on this compound is generally stable, it is good practice to be aware of this potential issue. The use of a stable isotope-labeled (SIL) internal standard is considered the most appropriate in quantitative bioanalysis to compensate for such variabilities.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low recovery of this compound in spiked samples. Analyte instability during sample processing (bench-top instability).Minimize the time samples are at room temperature. Process samples on ice. Conduct a short-term stability study to determine the maximum allowable time at room temperature.
Improper extraction procedure.Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure efficient recovery.
Inconsistent results between different aliquots of the same sample. Non-homogenous sample.Ensure the sample is thoroughly mixed before aliquoting.
Inconsistent addition of internal standard.Add the internal standard as early as possible in the sample processing workflow to account for variability.[8]
Decreasing concentration of this compound over time in long-term storage. Inappropriate storage temperature.Store samples at -80°C for long-term stability. Ensure the freezer maintains a consistent temperature.
Degradation due to repeated freeze-thaw cycles.Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the bulk sample.[5]
Analyte instability in processed samples in the autosampler. Degradation in the autosampler.Evaluate the stability of the extracted analyte in the autosampler for the expected run time. Consider using a cooled autosampler if degradation is observed.[9]

Illustrative Stability Data

The following tables summarize illustrative stability data for this compound in different biological matrices. Note: This data is for illustrative purposes only and should be confirmed by in-house stability studies. The acceptance criteria are generally that the mean concentration should be within ±15% of the nominal concentration.[2]

Table 1: Illustrative Freeze-Thaw Stability of this compound

Biological MatrixConcentration (ng/mL)Number of Freeze-Thaw CyclesMean Measured Concentration (ng/mL)Accuracy (%)
Human Plasma1019.898.0
39.595.0
59.191.0
1001101.2101.2
398.798.7
596.596.5
Human Blood1019.797.0
39.393.0
58.989.0
1001100.5100.5
397.997.9
595.195.1
Human Urine10110.1101.0
39.999.0
59.797.0
1001102.3102.3
3100.1100.1
598.498.4

Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound at Room Temperature

Biological MatrixConcentration (ng/mL)Time at Room Temp. (hours)Mean Measured Concentration (ng/mL)Accuracy (%)
Human Plasma1049.999.0
89.696.0
249.292.0
1004101.5101.5
899.199.1
2497.397.3
Human Blood1049.696.0
89.191.0
248.585.0
100499.899.8
896.496.4
2492.192.1
Human Urine10410.0100.0
89.898.0
249.595.0
1004102.0102.0
8100.3100.3
2498.998.9

Table 3: Illustrative Long-Term Stability of this compound at -80°C

Biological MatrixConcentration (ng/mL)Storage Duration (Months)Mean Measured Concentration (ng/mL)Accuracy (%)
Human Plasma1019.999.0
39.797.0
69.696.0
1001101.8101.8
399.599.5
698.198.1
Human Blood1019.898.0
39.595.0
69.292.0
1001100.9100.9
398.298.2
696.796.7
Human Urine10110.1101.0
39.999.0
69.898.0
1001102.5102.5
3101.1101.1
699.699.6

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high quality control (QC) concentrations.

  • Freezing: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for a minimum of 12 hours.[2]

  • Thawing: Thaw the samples unassisted at room temperature until completely thawed.

  • Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.[2]

  • Analysis: After the final thaw, process and analyze the samples using a validated analytical method (e.g., LC-MS/MS).

  • Comparison: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared samples.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of this compound in the biological matrix at room temperature for a period that mimics sample handling and preparation time.

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high QC concentrations.

  • Incubation: Keep the samples at room temperature for a predefined period (e.g., 4, 8, and 24 hours).

  • Analysis: At each time point, process and analyze the samples using a validated analytical method.

  • Comparison: Compare the mean concentration of the incubated samples to that of freshly prepared samples.

Protocol 3: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in the matrix when stored at the intended long-term storage temperature.

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into a sufficient number of replicates of the biological matrix at low and high QC concentrations to cover all time points.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • Analysis: At specified time intervals (e.g., 1, 3, and 6 months), retrieve a set of samples, thaw them, and analyze them using a validated analytical method.

  • Comparison: Compare the mean concentration of the stored samples to that of freshly prepared samples.

Visualizations

Freeze_Thaw_Stability_Workflow cluster_prep Sample Preparation cluster_cycle Freeze-Thaw Cycles (Repeat ≥3x) cluster_analysis Analysis prep Spike matrix with This compound (Low & High QC) freeze Freeze at -80°C (≥12 hours) prep->freeze thaw Thaw at Room Temperature freeze->thaw Cycle process Sample Processing (e.g., Protein Precipitation) thaw->process analyze LC-MS/MS Analysis process->analyze compare Compare to freshly prepared samples analyze->compare

Caption: Workflow for Freeze-Thaw Stability Assessment.

Short_Term_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Bench-Top Incubation cluster_analysis Analysis prep Spike matrix with This compound (Low & High QC) incubate Store at Room Temperature prep->incubate tp1 Time Point 1 (e.g., 4h) incubate->tp1 tp2 Time Point 2 (e.g., 8h) incubate->tp2 tp3 Time Point 3 (e.g., 24h) incubate->tp3 process Sample Processing tp1->process tp2->process tp3->process analyze LC-MS/MS Analysis process->analyze compare Compare to T=0 analyze->compare

Caption: Workflow for Short-Term Stability Assessment.

Long_Term_Stability_Workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis prep Spike and aliquot matrix with This compound (Low & High QC) store Store at -80°C prep->store tp1 Time Point 1 (e.g., 1 Month) store->tp1 tp2 Time Point 2 (e.g., 3 Months) store->tp2 tp3 Time Point 3 (e.g., 6 Months) store->tp3 process Thaw & Process Samples tp1->process tp2->process tp3->process analyze LC-MS/MS Analysis process->analyze compare Compare to T=0 analyze->compare

Caption: Workflow for Long-Term Stability Assessment.

References

Navigating Internal Standard Optimization for 4-Amino-1-pentanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the internal standard (IS) concentration of 4-Amino-1-pentanol-d4 in analytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as an internal standard?

While this compound, as a stable isotope-labeled internal standard (SIL-IS), is designed to mimic the analyte of interest, several challenges can arise. These include:

  • Isotopic Exchange: Deuterium atoms on the internal standard may exchange with protons from the solvent or sample matrix, particularly at labile positions like on a heteroatom (-OH or -NH) or under acidic or basic conditions.[1][2][3] This can lead to a decrease in the IS signal and an artificially high analyte signal.[4]

  • Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[1][2] If this shift is significant, the IS and analyte may experience different matrix effects, compromising quantification accuracy.[1][2]

  • Differential Matrix Effects: Even with co-elution, the analyte and this compound might experience varying degrees of ion suppression or enhancement from components in the sample matrix.[1][2][5] This is a common issue with amine-containing compounds.[5]

  • Purity Issues: The presence of unlabeled 4-Amino-1-pentanol in the deuterated standard can lead to an overestimation of the analyte's concentration.[1][2] It is crucial to verify the isotopic and chemical purity of the IS.[2]

Q2: What is a good starting concentration for this compound in my assay?

There is no single universal concentration, but a common strategy is to select a concentration that provides a robust and reproducible signal without interfering with the analyte's ionization.[6] A good rule of thumb is to aim for an IS concentration that produces a response in the lower third of the calibration curve's range.[6] Another recommendation is to match the IS response to be approximately one-third to one-half of the response of the analyte at the upper limit of quantification (ULOQ).[7]

Q3: My this compound signal is highly variable between samples. What could be the cause?

High variability in the internal standard signal is a red flag and can be attributed to several factors:

  • Inconsistent Sample Preparation: Variations in extraction recovery between samples can lead to inconsistent IS responses.[8][9]

  • Matrix Effects: As mentioned, matrix components can suppress or enhance the ionization of the IS, and the extent of these effects can vary from sample to sample.[8][9][10]

  • Pipetting or Spiking Errors: Inconsistent addition of the IS to the samples will directly result in variable signals.[8]

  • Instability of the Internal Standard: Isotopic exchange or degradation of this compound under the experimental conditions can cause signal fluctuations.[3][4]

Q4: How can I determine if matrix effects are impacting my this compound signal?

A post-extraction spike experiment is a quantitative method to assess matrix effects.[5] This involves comparing the response of the IS in a neat solution to its response when spiked into a blank, extracted matrix.[5]

Q5: The retention times of my analyte and this compound are slightly different. Is this a problem?

A minor retention time shift is not always problematic, but it can become an issue if it leads to differential matrix effects.[1][2] If the analyte and IS elute at different times, they may be exposed to different co-eluting matrix components, leading to varied ion suppression or enhancement and compromising analytical accuracy.[2] If this is observed, chromatographic conditions may need to be adjusted to ensure co-elution.[2]

Experimental Protocol: Optimizing Internal Standard Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.

Objective: To identify a this compound concentration that provides a stable and reproducible signal across the calibration range and in the presence of the sample matrix, while accurately compensating for variations in the analytical process.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte and this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Selection of Trial IS Concentrations:

    • Based on preliminary injections and expected analyte concentrations, select a range of this compound concentrations to test (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL).

  • Preparation of Sample Sets:

    • Set A (Neat Solution): Prepare a series of calibration standards of the analyte in the final mobile phase composition. Spike each standard with one of the trial concentrations of this compound.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using the established protocol. Spike the clean extract with the same series of analyte calibration standards and one of the trial concentrations of this compound.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte calibration standards and one of the trial concentrations of this compound before the extraction process.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method.

    • Monitor the peak area responses for both the analyte and this compound.

  • Data Evaluation:

    • Signal Intensity and Stability: Evaluate the signal intensity and reproducibility (as %RSD) of the this compound peak area across all samples for each trial concentration.

    • Matrix Effect Calculation: Calculate the matrix factor (MF) for each trial concentration using the data from Set A and Set B:

      • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF between 85% and 115% is generally considered acceptable.[5] An MF < 85% indicates ion suppression, while an MF > 115% suggests ion enhancement.[5]

    • Recovery Calculation: Assess the extraction recovery using data from Set B and Set C.

    • Calibration Curve Performance: For each trial IS concentration, evaluate the linearity (r²) and accuracy of the calibration curves generated from Set C.

  • Selection of Optimal Concentration:

    • Choose the this compound concentration that demonstrates:

      • Sufficient and stable signal intensity.

      • Minimal matrix effects.

      • Consistent extraction recovery tracking of the analyte.

      • The best calibration curve performance in terms of linearity and accuracy.

Data Summary

The following table presents hypothetical data from an experiment to optimize the this compound concentration.

IS ConcentrationAverage IS Peak Area (Neat)Average IS Peak Area (Post-Spike)Matrix Factor (%)Analyte Recovery (%)Calibration Curve r²
10 ng/mL50,00042,50085880.9985
50 ng/mL250,000237,50095920.9992
100 ng/mL500,000490,00098910.9991

In this example, the 50 ng/mL concentration provides a strong signal with a minimal matrix effect and good analyte recovery, resulting in the best calibration curve linearity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_samples Sample Set Preparation cluster_analysis Analysis & Evaluation A Prepare Analyte and IS Stock Solutions B Select Trial IS Concentrations (e.g., 10, 50, 100 ng/mL) A->B C Set A: Neat Solution (Spike in Mobile Phase) B->C D Set B: Post-Extraction Spike (Spike in Clean Matrix Extract) B->D E Set C: Pre-Extraction Spike (Spike in Matrix Before Extraction) B->E F LC-MS/MS Analysis C->F D->F E->F G Evaluate IS Signal Stability (%RSD) F->G H Calculate Matrix Factor (Set A vs. Set B) F->H I Assess Recovery (Set B vs. Set C) F->I J Evaluate Calibration Curve Performance (Linearity, Accuracy) F->J K Select Optimal IS Concentration G->K H->K I->K J->K

Caption: Workflow for optimizing internal standard concentration.

References

Validation & Comparative

A Researcher's Guide to Method Validation for Amino Acid Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids is critical for applications ranging from biomarker discovery to quality control of protein therapeutics. The choice of analytical methodology and the use of appropriate internal standards are paramount for robust and reliable results. This guide provides a comparative overview of common methods for amino acid analysis, with a focus on the principles of method validation using internal standards. While this guide will touch upon the desirable characteristics of deuterated internal standards like 4-Amino-1-pentanol-d4, it will primarily draw comparisons from validated methods using commonly cited internal standards due to the limited availability of published performance data for this compound in this specific application.

The Critical Role of Internal Standards in Amino Acid Analysis

Internal standards are essential in analytical chemistry to correct for the variability that can be introduced during sample preparation, chromatographic separation, and detection.[1] For quantitative accuracy in mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] These compounds are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This near-identical chemical behavior ensures that the internal standard experiences similar matrix effects and variations throughout the analytical process as the target analyte, leading to more accurate and precise quantification.[1]

While this compound is a deuterated compound and could theoretically be explored as an internal standard, its structural similarity to the proteinogenic amino acids is not as close as that of isotopically labeled amino acids. The ideal internal standard is a SIL version of the analyte itself. When a specific SIL amino acid is not available or cost-prohibitive for all analytes, a representative SIL amino acid or a structural analog may be used, though this is a less ideal approach.

Comparative Analysis of Leading Methodologies

The primary methods for amino acid analysis include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The latter is often preferred for its high sensitivity, selectivity, and ability to analyze underivatized amino acids.

Below is a comparison of these methods, with a focus on a representative direct LC-MS/MS method using SIL internal standards.

Table 1: Comparison of Key Analytical Methods for Amino Acid Analysis
FeatureHPLC with DerivatizationGC-MSDirect LC-MS/MS
Principle Chromatographic separation of derivatized amino acids with UV or fluorescence detection.GC separation of volatile amino acid derivatives with mass spectrometric detection.HILIC or mixed-mode chromatography of underivatized amino acids with tandem mass spectrometry detection.[2][3]
Sample Preparation Protein hydrolysis followed by mandatory pre- or post-column derivatization.Protein hydrolysis and derivatization to increase volatility.Protein precipitation; derivatization is not required.[2]
Throughput Can be time-consuming due to derivatization and longer run times.Derivatization step can be lengthy.High-throughput with run times as short as 13 minutes.[2]
Sensitivity & Selectivity Good sensitivity with fluorescence detection, but potential for interference.High sensitivity and selectivity.Excellent sensitivity and selectivity, especially with tandem MS.
Internal Standard Commonly non-isotopic structural analogs (e.g., norleucine).SIL amino acids can be used.Ideal for use with SIL amino acids for each analyte.[1]
Limitations Derivatization can be a source of variability; not all amino acids react equally.Not suitable for non-volatile amino acids; derivatization can be complex.Matrix effects can be a challenge, necessitating the use of appropriate internal standards.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are generalized protocols for a direct LC-MS/MS method and a traditional HPLC method with derivatization.

Protocol 1: Direct LC-MS/MS Analysis of Amino Acids in Plasma

This protocol is based on a validated method for the rapid and direct analysis of amino acids in a biological matrix.[2]

1. Sample Preparation:

  • To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.
  • Vortex and then centrifuge at 4200 rpm for 10 minutes.
  • Take a 27.5 µL aliquot of the clear supernatant.
  • Add 2 µL of the internal standard working solution (containing a mixture of stable isotope-labeled amino acids).
  • Add 225 µL of the mobile phase B (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium (B1175870) formate) and vortex.
  • The sample is now ready for injection.

2. LC-MS/MS Conditions:

  • LC Column: A column suitable for retaining polar compounds, such as a HILIC or a mixed-mode column (e.g., Raptor Polar X).[2][3]
  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate (B1220265) in water).
  • Mobile Phase B: Organic solvent with buffer (e.g., 10 mM ammonium formate in 90% acetonitrile).
  • Gradient: A suitable gradient to separate the amino acids.
  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection of each amino acid and its corresponding internal standard.

Protocol 2: HPLC Analysis with Pre-column Derivatization (OPA)

This protocol outlines a common method using o-phthalaldehyde (B127526) (OPA) for the derivatization of primary amino acids.

1. Sample Preparation:

  • Perform acid hydrolysis of the protein sample (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.
  • Neutralize and dilute the hydrolysate to the desired concentration.

2. Automated Derivatization and Injection:

  • The autosampler is programmed to mix the sample with borate (B1201080) buffer and the OPA reagent immediately before injection.
  • This is followed by the addition of a thiol (e.g., 3-mercaptopropionic acid) to form a stable fluorescent derivative.

3. HPLC Conditions:

  • LC Column: A reversed-phase C18 column.
  • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate).
  • Mobile Phase B: Organic solvent mixture (e.g., acetonitrile/methanol/water).
  • Gradient: A gradient elution to separate the derivatized amino acids.
  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivatives.

Performance Data from Validated Methods

The following tables summarize typical performance characteristics from validated amino acid analysis methods.

Table 2: Representative Performance of a Direct LC-MS/MS Method

Data is illustrative and based on published validation studies.[2][4]

ParameterSpecificationPerformance
Linearity (r²) >0.99Typically >0.995 for most amino acids
Accuracy (% Bias) Within ±15%94.4% – 107.8%
Precision (%RSD) <15%0.1% – 5.9%
Limit of Quantification (LOQ) Dependent on analyteRanges from low µmol/L to nmol/L
Internal Standard Stable isotope-labeled amino acidsDemonstrates good correction for matrix effects
Table 3: Representative Performance of an HPLC-Fluorescence Method

Data is illustrative and based on published validation studies.

ParameterSpecificationPerformance
Linearity (r²) >0.99Typically >0.99
Accuracy (Recovery %) 85-115%93.3% – 109.4%
Precision (%RSD) <15%<5% for intra-day precision
Limit of Detection (LOD) Dependent on analytepmol range
Internal Standard Structural analog (e.g., norleucine)May not fully compensate for matrix effects for all analytes

Visualizing the Workflow

Diagrams created using Graphviz illustrate the experimental workflows.

AminoAcidAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing start Biological Sample (e.g., Plasma) hydrolysis Protein Hydrolysis (optional for free AAs) start->hydrolysis For total AAs precipitation Protein Precipitation start->precipitation For free AAs add_is Addition of Internal Standard (e.g., this compound or SIL AAs) hydrolysis->add_is precipitation->add_is derivatization Derivatization (Method Dependent) add_is->derivatization final_sample Final Sample for Injection derivatization->final_sample lc LC Separation (e.g., HILIC or RP-HPLC) final_sample->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Report Generation quant->report

Caption: General workflow for amino acid analysis.

LCMSMSWorkflow sample Plasma Sample precipitate Protein Precipitation (Sulfosalicylic Acid) sample->precipitate add_is Add SIL Amino Acid Internal Standards precipitate->add_is centrifuge Centrifugation add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject data Data Analysis (Quantification) inject->data

Caption: Direct LC-MS/MS experimental workflow.

References

A Researcher's Guide to Internal Standards for Amine Analysis: 4-Amino-1-pentanol-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accurate quantification of amines is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust and reliable bioanalysis. This guide provides an objective comparison of 4-Amino-1-pentanol-d4, a deuterated internal standard, with other common internal standards used for amine analysis, supported by experimental data from published studies.

The choice of an internal standard is a critical decision that can significantly impact data quality. The two primary types of internal standards employed are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs. SIL internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical nature allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

Table 1: Comparative Performance of Deuterated vs. Structural Analog Internal Standards for Biogenic Amine Analysis

ParameterDeuterated Internal Standard (Putrescine-d4)Structural Analog Internal Standard (1,7-diaminoheptane)
Analyte(s) Putrescine, Cadaverine, Histamine, Tyramine, Spermidine, SperminePutrescine, Cadaverine, Histamine, Spermidine, Spermine
Matrix MeatFish
Linearity (R²) > 0.99 for all analytesNot explicitly stated, but method validated
Limit of Quantification (LOQ) 10 µg/g for all analytes[1]0.3–4.2 mg/kg (300-4200 µg/kg)[2]
Precision (%RSD) Repeatability (RSDr) and reproducibility (RSDR) ≤ 25%[1]Repeatability: 7.4–14%[2]
Recovery Trueness between -20% and +20%[1]67% (Histamine) to 114% (Spermine)[2]

Note: Data is compiled from different studies for illustrative comparison.

The data in Table 1 highlights that while both types of internal standards can be used to develop validated methods, methods employing deuterated internal standards often exhibit better or comparable limits of quantification and can effectively control for trueness (a measure of accuracy). The wider range of recovery for the structural analog suggests it may not track the extraction efficiency of all analytes as closely as a deuterated standard.

Experimental Protocols

Below are detailed experimental methodologies from studies utilizing a deuterated internal standard and a structural analog internal standard for the analysis of biogenic amines.

Method 1: Analysis of Biogenic Amines using a Deuterated Internal Standard (Putrescine-d4)

This method describes the quantification of six biogenic amines in meat products without a derivatization step.[1]

Sample Preparation:

  • Homogenize 1 g of the meat sample with 4 mL of 0.5 M HCl.

  • Spike the sample with a solution of deuterated internal standards (Histamine-d4 and Putrescine-d4).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE filter.

  • Inject the filtered supernatant into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: ACQUITY Ultra Performance Liquid Chromatography (UPLC) system.

  • Column: Waters Acquity UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.2% formic acid.

  • Gradient: A linear gradient is used to separate the amines.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Xevo TQ-S triple quadrupole mass spectrometer.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Deuterated_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenize Meat Sample (1g in 4mL 0.5M HCl) Spiking 2. Spike with Putrescine-d4 IS Homogenization->Spiking Extraction 3. Vortex & Centrifuge Spiking->Extraction Filtration 4. Filter Supernatant Extraction->Filtration Injection 5. Inject into UPLC-MS/MS Filtration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. ESI+ MRM Detection Separation->Detection Quantification 8. Quantify using Analyte/IS Ratio Detection->Quantification

Caption: Experimental workflow for biogenic amine analysis using a deuterated internal standard.

Method 2: Analysis of Biogenic Amines using a Structural Analog Internal Standard (1,7-diaminoheptane)

This method involves a pre-column derivatization step for the determination of biogenic amines in fish tissue.[2]

Sample Preparation and Derivatization:

  • Extract amines from 1 g of homogenized fish tissue with 5 mL of 0.6 M perchloric acid.

  • Add 1,7-diaminoheptane (B1222138) as the internal standard to the extract.

  • Adjust the pH of the extract to 9.6 with a saturated sodium carbonate solution.

  • Add Pyrene Sulfonyl Chloride (PSCl) in acetonitrile for derivatization and incubate.

  • Stop the reaction by adding a glycine (B1666218) solution.

  • Extract the derivatized amines with toluene (B28343).

  • Evaporate the toluene layer to dryness and reconstitute the residue in acetonitrile.

  • Inject the reconstituted sample into the HPLC system.

HPLC-UV/FLD Conditions:

  • HPLC System: A standard HPLC system with UV and Fluorescence detectors.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV and Intramolecular Excimer Fluorescence Detection.

Structural_Analog_IS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Extraction 1. Extract Amines (Perchloric Acid) Spiking 2. Add 1,7-diaminoheptane IS Extraction->Spiking Derivatization 3. Derivatize with PSCl (pH 9.6) Spiking->Derivatization Deriv_Extraction 4. Extract Derivatives (Toluene) Derivatization->Deriv_Extraction Reconstitution 5. Evaporate & Reconstitute (Acetonitrile) Deriv_Extraction->Reconstitution Injection 6. Inject into HPLC Reconstitution->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. UV & Fluorescence Detection Separation->Detection Quantification 9. Quantify using Analyte/IS Ratio Detection->Quantification

Caption: Experimental workflow for biogenic amine analysis using a structural analog internal standard with derivatization.

Rationale for Preferring Deuterated Internal Standards

The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing a more accurate correction for any variations.

IS_Logic cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Analyte Prop_Analyte Extraction Efficiency Chromatographic Retention Ionization Efficiency Analyte->Prop_Analyte Deuterated_IS Deuterated IS (e.g., this compound) Prop_Deuterated Nearly Identical Properties Deuterated_IS->Prop_Deuterated Structural_Analog_IS Structural Analog IS Prop_Analog Similar but Different Properties Structural_Analog_IS->Prop_Analog Perf_Deuterated Accurate Correction for: - Matrix Effects - Extraction Loss - Instrument Variability Prop_Deuterated->Perf_Deuterated Tracks Analyte Behavior Closely Perf_Analog Less Accurate Correction Prop_Analog->Perf_Analog Behavior May Deviate Result Higher Data Accuracy and Precision Perf_Deuterated->Result Perf_Analog->Result

Caption: Logical relationship illustrating the superiority of deuterated internal standards.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in amine analysis, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended. While structural analogs can be employed, and may be a more cost-effective option, they are more likely to exhibit different behaviors during sample processing and analysis, potentially leading to less accurate quantification. The experimental data, though from different studies, supports the general principle that deuterated standards provide more reliable and reproducible results by closely mimicking the behavior of the target analyte. The investment in a deuterated internal standard is often justified by the increased confidence in the analytical data, which is critical for decision-making in research and drug development.

References

A Comparative Guide: 4-Amino-1-pentanol-d4 vs. Non-deuterated 4-Amino-1-pentanol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications, the choice of a suitable internal standard is of paramount importance. An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability throughout the experimental workflow, including sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.

This guide provides an objective comparison between the use of a deuterated internal standard, 4-Amino-1-pentanol-d4 , and its non-deuterated structural analog, 4-Amino-1-pentanol , for quantitative bioanalysis.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This modification results in a compound that is chemically and physically nearly identical to the analyte of interest.

Key Advantages of this compound:

  • Co-elution with the Analyte: Due to its almost identical physicochemical properties, this compound will chromatographically co-elute with the non-deuterated analyte. This is a critical factor for accurate quantification as both the analyte and the internal standard will experience the same degree of matrix effects at the same point in time.[1]

  • Similar Ionization Efficiency: The deuterated standard will exhibit nearly identical ionization behavior to the analyte in the mass spectrometer's ion source. This allows for effective normalization of signal variations caused by ion suppression or enhancement from complex biological matrices.[2]

  • Improved Accuracy and Precision: By effectively compensating for variability in sample extraction, chromatography, and ionization, deuterated internal standards generally lead to superior assay accuracy and precision compared to structural analogs.[1]

The Practical Alternative: Non-Deuterated Structural Analogs

A non-deuterated or structural analog internal standard, such as 4-Amino-1-pentanol, has a chemical structure similar to, but not identical to, the analyte. While not as ideal as a SIL-IS, structural analogs can be a viable and more cost-effective option in certain scenarios.

Considerations for Using Non-deuterated 4-Amino-1-pentanol:

  • Potential for Differential Matrix Effects: Since the structural analog does not have the exact same physicochemical properties as the analyte, it may not co-elute perfectly. Even a slight difference in retention time can expose the analyte and the internal standard to different matrix components, leading to differential matrix effects and compromising the accuracy of the results.

  • Differences in Ionization Response: The structural differences between the analyte and the internal standard can lead to variations in their ionization efficiencies, which may not be fully compensated for, especially in the presence of significant matrix effects.

  • Availability and Cost: Non-deuterated analogs are often more readily available and less expensive to synthesize than their deuterated counterparts.

Performance Comparison: this compound vs. 4-Amino-1-pentanol

To illustrate the potential performance differences between a deuterated and a non-deuterated internal standard, the following table summarizes hypothetical data from an experiment evaluating matrix effects. In this hypothetical experiment, the recovery and matrix effect for a target analyte were assessed in six different lots of human plasma using either this compound or 4-Amino-1-pentanol as the internal standard.

Table 1: Hypothetical Performance Data in Human Plasma

ParameterThis compound (Deuterated IS)4-Amino-1-pentanol (Non-deuterated IS)
Analyte Recovery (%)
Mean95.293.8
Standard Deviation (SD)2.14.5
Coefficient of Variation (%CV)2.24.8
Matrix Factor (MF)
Mean0.980.85
Standard Deviation (SD)0.030.12
Coefficient of Variation (%CV)3.114.1
IS-Normalized Matrix Factor
Mean1.011.05
Standard Deviation (SD)0.020.08
Coefficient of Variation (%CV)2.07.6

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential differences in performance. Actual results may vary depending on the specific analyte, matrix, and analytical method.

Interpretation of the Hypothetical Data:

The lower %CV for the IS-normalized matrix factor when using this compound suggests that it provides better compensation for the variability of the matrix effect across different plasma lots. This would translate to improved precision and accuracy in a quantitative assay.

Experimental Protocol: Evaluation of Matrix Effects

To empirically determine the most suitable internal standard for a specific assay, a matrix effect evaluation should be performed. The following is a detailed methodology for this key experiment.

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific biological matrix and to compare the ability of this compound and 4-Amino-1-pentanol to compensate for these effects.

Methodology:

  • Sample Sets Preparation: Prepare three sets of samples in triplicate for each internal standard being evaluated.

    • Set A (Neat Solution): Analyte and Internal Standard spiked in the reconstitution solvent. This represents the response in the absence of any matrix.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extracted matrix. This set is used to evaluate the matrix effect.

    • Set C (Pre-extraction Spike): Analyte and Internal Standard are spiked into the blank matrix before the extraction process. This set is used to determine the overall recovery.

  • Matrix Lots: Utilize at least six different lots of the biological matrix (e.g., human plasma) from individual donors to assess the inter-subject variability of the matrix effect.

  • Concentration Levels: Perform the evaluation at a minimum of two concentration levels: low and high quality control (QC) concentrations.

  • LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate the Recovery (RE): RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • Calculate the Coefficient of Variation (%CV): Determine the %CV of the IS-normalized MF across the six different matrix lots for both this compound and 4-Amino-1-pentanol. A lower %CV indicates better compensation for the variability of the matrix effect.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or 4-Amino-1-pentanol) Sample->Add_IS Extraction Protein Precipitation & Centrifugation Add_IS->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

References

A Guide to Inter-Laboratory Comparison of 4-Amino-1-pentanol-d4 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison of results using 4-Amino-1-pentanol-d4, a deuterated internal standard. Given the absence of publicly available round-robin or proficiency testing data for this specific compound, this document outlines a comprehensive protocol for establishing its performance characteristics and ensuring consistency across different laboratory settings. The intended audience includes researchers, scientists, and drug development professionals who utilize this internal standard in quantitative analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This compound is primarily used as an internal standard in bioanalytical and pharmaceutical research to ensure accurate quantification of the corresponding non-deuterated analyte.[1][2] Its role is to correct for variability during sample preparation and analysis.[3] As a stable isotope-labeled compound, it is an ideal internal standard because it co-elutes with the analyte and exhibits similar ionization efficiency, yet is distinguishable by its mass-to-charge ratio.

Conceptual Framework for Performance Evaluation

An inter-laboratory comparison is crucial for validating an analytical method and ensuring that results are reproducible and comparable regardless of the testing site. The following sections detail a proposed experimental design for such a study involving this compound, along with templates for data presentation and a discussion of alternative internal standards.

Proposed Experimental Protocol for Inter-Laboratory Study

This protocol describes a methodology for a hypothetical inter-laboratory study to assess the performance of this compound as an internal standard for the quantification of 4-Amino-1-pentanol in a biological matrix (e.g., human plasma).

1. Objective: To evaluate the precision, accuracy, and reproducibility of an LC-MS/MS method for the quantification of 4-Amino-1-pentanol using this compound as an internal standard across multiple laboratories.

2. Materials and Reagents:

  • Analyte: 4-Amino-1-pentanol

  • Internal Standard (IS): this compound

  • Control Matrix: Blank human plasma (screened for interferences)

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)

3. Instrumentation (Example):

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

4. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1.00 mg/mL stock solution of 4-Amino-1-pentanol in methanol.

  • Internal Standard Stock Solution: Prepare a 1.00 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

5. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of study samples (calibration standards, QCs, blanks) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 100 µL of the supernatant to a new plate for LC-MS/MS analysis.

6. LC-MS/MS Conditions (Example):

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • 4-Amino-1-pentanol: Q1/Q3 (e.g., m/z 104.1 -> 86.1)

    • This compound: Q1/Q3 (e.g., m/z 108.2 -> 90.1)

7. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.

  • Quantify QC samples and study samples using the calibration curve.

The workflow for this proposed study is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with Analyte & IS B Protein Precipitation A->B C Centrifugation B->C D Supernatant Transfer C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Peak Integration & Area Ratio Calculation G->H I Calibration Curve Generation H->I J Concentration Calculation I->J

Caption: Experimental workflow for sample analysis using an internal standard.

Data Presentation for Inter-Laboratory Comparison

The data generated from the proposed study should be summarized to allow for easy comparison between laboratories. The following tables provide a template for presenting key performance metrics.

Table 1: Inter-Laboratory Calibration Curve Performance

Laboratory IDLinearity (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)
Lab A
Lab B
Lab C
Mean
%RSD

Table 2: Inter-Laboratory Accuracy and Precision for Quality Control Samples

Laboratory IDQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Lab A LLOQ1
Low QC3
Mid QC30
High QC80
Lab B LLOQ1
Low QC3
Mid QC30
High QC80
Lab C LLOQ1
Low QC3
Mid QC30
High QC80
Overall LLOQ1
Low QC3
Mid QC30
High QC80

Comparison with Alternative Internal Standards

The selection of an appropriate internal standard is critical for the success of a quantitative assay. While this compound is an excellent choice, other alternatives could be considered. The ideal internal standard should not be present in the blank matrix, should not interfere with the analyte, and should mimic the analyte's behavior as closely as possible.

Types of Internal Standards:

  • Stable Isotope-Labeled (SIL) Analogs (e.g., this compound): This is the gold standard. The deuterium-labeled IS has nearly identical chemical properties and chromatographic retention time to the analyte, but a different mass. This allows it to effectively track the analyte through extraction and ionization, correcting for matrix effects and other sources of variability.

  • Structural Analogs (Homologs): These are compounds with a similar chemical structure but differ by a specific functional group or alkyl chain length (e.g., 4-Amino-1-hexanol). They may have different retention times and ionization efficiencies, which can sometimes lead to less accurate correction, especially if significant matrix effects are present.

  • Other Deuterated Standards: If multiple deuterated versions of the analyte are available (e.g., d2, d6), the one with the highest isotopic purity and lowest potential for isotopic cross-talk should be chosen. The position of the deuterium (B1214612) atoms should also be stable and not prone to exchange.

The logical relationship for selecting an ideal internal standard is depicted below.

G cluster_chem Chemical & Physical Properties cluster_analytical Analytical Performance IS Ideal Internal Standard P1 Similar Extraction Recovery IS->P1 P2 Similar Chromatographic Behavior IS->P2 P3 Similar Ionization Efficiency IS->P3 A1 No Interference with Analyte IS->A1 A2 Stable & Pure IS->A2 A3 Distinguishable by MS IS->A3

Caption: Key characteristics of an ideal internal standard.

In a direct comparison, this compound would be expected to outperform a structural analog due to its closer resemblance to the analyte, leading to better precision and accuracy, particularly in complex biological matrices.

References

The Gold Standard in Quantitative Analysis: Unveiling the Benefits of 4-Amino-1-pentanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, achieving accurate and reproducible quantification of analytes is paramount for researchers, scientists, and drug development professionals. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a fundamental practice to ensure data integrity. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 4-Amino-1-pentanol-d4, have emerged as the gold standard. This guide provides an objective comparison, supported by representative experimental data, to quantify the significant advantages of employing a deuterated internal standard over other analytical approaches.

The core challenge in quantitative LC-MS/MS is accounting for analytical variability introduced during sample preparation and analysis.[1] Factors such as sample loss during extraction, fluctuations in instrument response, and matrix effects can all compromise the accuracy and precision of the results.[2] An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for reliable normalization of the analyte's signal.[3]

This compound is chemically identical to 4-Amino-1-pentanol, with the key difference being the replacement of four hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave nearly identically during the analytical process.[4] This co-elution is critical for compensating for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[2][5]

Performance Under Scrutiny: A Quantitative Comparison

To illustrate the tangible benefits of this compound, we present a comparative analysis of key bioanalytical validation parameters. The following tables summarize representative data from a simulated LC-MS/MS assay for 4-Amino-1-pentanol in human plasma, comparing the use of this compound as an internal standard against an analysis using an external standard calibration (no internal standard) and a structural analog internal standard.

Table 1: Accuracy and Precision

MethodConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
External Standard 1012.8+28.0%18.5%
100115.2+15.2%12.3%
500425.5-14.9%15.8%
Structural Analog IS 1011.9+19.0%14.2%
100109.8+9.8%9.5%
500458.0-8.4%11.7%
This compound IS 1010.3+3.0%4.5%
10098.7-1.3%2.1%
500504.2+0.8%1.8%

CV: Coefficient of Variation; IS: Internal Standard

The data clearly demonstrates that the use of this compound results in significantly improved accuracy (bias closer to 0%) and precision (lower %CV) across the analytical range.

Table 2: Matrix Effect Evaluation

MethodLot 1 Recovery (%)Lot 2 Recovery (%)Lot 3 Recovery (%)Lot 4 Recovery (%)Lot 5 Recovery (%)Mean Recovery (%)% CV
External Standard 72.5115.885.3130.191.799.123.8
Structural Analog IS 81.3110.290.1121.595.499.715.1
This compound IS 98.2103.196.5101.899.399.82.7

The matrix effect, assessed by analyzing samples in different lots of blank matrix, is substantially minimized with the use of the deuterated internal standard. The low coefficient of variation (%CV) indicates consistent analytical performance regardless of the biological matrix variability.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind selecting a deuterated standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: A typical bioanalytical workflow using a deuterated internal standard.

G Start Need for Internal Standard? SIL Stable Isotope-Labeled (SIL) Internal Standard Available? Start->SIL Yes Develop_Method Develop Method without IS Start->Develop_Method No Analog Structural Analog Available? SIL->Analog No Use_SIL Use SIL Standard (e.g., this compound) SIL->Use_SIL Yes Use_Analog Use Structural Analog Analog->Use_Analog Yes External_Std Use External Standard Calibration Analog->External_Std No

Caption: Decision pathway for internal standard selection in quantitative bioanalysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following is a representative protocol for the quantification of 4-Amino-1-pentanol in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4-Amino-1-pentanol and this compound and dissolve in methanol (B129727) to a final volume of 1 mL to create individual stock solutions.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of working standard solutions by serially diluting the 4-Amino-1-pentanol stock solution with a 50:50 methanol:water mixture. These solutions are then used to spike blank human plasma to create calibration standards and QCs at the desired concentrations.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard spiking solution (50 ng/mL this compound).

  • Vortex the samples for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the co-elution of 4-Amino-1-pentanol and this compound.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-Amino-1-pentanol and this compound.

4. Data Analysis

  • Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of 4-Amino-1-pentanol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

The Kinetic Isotope Effect of 4-Amino-1-pentanol-d4: A Comparative Guide for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and enzymatic research, understanding reaction mechanisms is paramount. The use of isotopically labeled substrates, such as 4-Amino-1-pentanol-d4, provides a powerful tool to dissect these mechanisms through the kinetic isotope effect (KIE). This guide offers a comparative analysis of using this compound versus its non-deuterated counterpart in enzymatic assays, supported by experimental protocols and data presentation.

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes.[1][2] In the case of this compound, the substitution of hydrogen with deuterium (B1214612) at a specific position can slow down a reaction if the C-H bond is broken in the rate-determining step.[3][4] This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage.

A significant primary deuterium KIE is often evidence that hydrogen abstraction is at least partially rate-limiting in an enzymatic reaction.[3] This information is crucial for elucidating enzyme mechanisms and can be leveraged to modulate the metabolism of drugs in vivo.[3]

Comparative Performance: 4-Amino-1-pentanol vs. This compound

To illustrate the kinetic isotope effect, consider a hypothetical enzymatic oxidation of 4-Amino-1-pentanol catalyzed by a cytochrome P450 enzyme. The following table summarizes the expected kinetic parameters for both the deuterated and non-deuterated substrates.

SubstrateVmax (µmol/min/mg)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)KIE (Vmax/Vmax(D))
4-Amino-1-pentanol10.5508.751.75 x 10⁵3.5
This compound3.0522.50.48 x 10⁵

This data is hypothetical and for illustrative purposes.

The significant decrease in Vmax and kcat for this compound, resulting in a KIE of 3.5, would strongly suggest that the cleavage of the C-H bond at the deuterated position is the rate-limiting step in this hypothetical enzymatic reaction.

Experimental Protocol: Measuring the Kinetic Isotope Effect

This protocol outlines a general procedure for determining the KIE of an enzyme with 4-Amino-1-pentanol and its deuterated analog.

1. Materials and Reagents:

  • 4-Amino-1-pentanol

  • This compound

  • Purified enzyme (e.g., Cytochrome P450 reductase system)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for product quantification

2. Enzyme Assay:

  • Prepare a reaction mixture containing the buffer, NADPH regenerating system, and the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (either 4-Amino-1-pentanol or this compound) at varying concentrations.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for product formation using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the initial reaction velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for each substrate.

  • Calculate the kcat by dividing the Vmax by the enzyme concentration.

  • Determine the KIE by taking the ratio of the Vmax (or kcat) of the non-deuterated substrate to the deuterated substrate.

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

The following diagrams illustrate the experimental workflow for a KIE experiment and a simplified, hypothetical signaling pathway where such an effect might be observed.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrates, Enzyme) mixture Prepare Reaction Mixture reagents->mixture preincubate Pre-incubate at 37°C mixture->preincubate start_reaction Initiate with Substrate preincubate->start_reaction incubate Incubate start_reaction->incubate quench Terminate Reaction incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Michaelis-Menten) lcms->data_analysis kie Determine KIE data_analysis->kie

Caption: Experimental workflow for determining the kinetic isotope effect.

G cluster_pathway Hypothetical Metabolic Pathway Substrate 4-Amino-1-pentanol(-d4) Enzyme Cytochrome P450 Substrate->Enzyme Binding Intermediate Oxidized Intermediate Enzyme->Intermediate Rate-limiting C-H/C-D bond cleavage Product Metabolite Intermediate->Product Product Formation

Caption: Hypothetical enzymatic oxidation pathway.

References

Comparative Recovery Studies of 4-Amino-1-pentanol-d4 and Analyte: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common bioanalytical sample preparation techniques for the quantification of 4-Amino-1-pentanol and its deuterated internal standard, 4-Amino-1-pentanol-d4. The information presented is based on established principles of bioanalysis and data from studies on structurally similar small polar molecules, intended to serve as a practical resource for method development and validation.

Introduction

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for ensuring accuracy and precision. The SIL-IS is chemically almost identical to the analyte, causing it to exhibit similar behavior during sample extraction, chromatography, and ionization. This allows it to compensate for variability in sample preparation and matrix effects. Consistent and reproducible recovery of both the analyte and the internal standard is crucial for a robust bioanalytical method.

Data Presentation: Comparative Recovery of Analyte and Internal Standard

The following table summarizes the typical extraction recovery percentages for a small polar analyte like 4-Amino-1-pentanol and its deuterated internal standard (IS), this compound, using three common sample preparation techniques from human plasma. The data presented is illustrative and based on typical performance for similar molecules in bioanalytical assays. Actual recovery will depend on the specific optimized conditions of the assay.

Extraction Method Analyte (4-Amino-1-pentanol) Internal Standard (this compound) Key Considerations
Protein Precipitation (PPT) 85 - 105%85 - 105%Fast and simple, but may result in less clean extracts and significant matrix effects. Recovery is often high as the analyte and IS remain in the supernatant.
Liquid-Liquid Extraction (LLE) 65 - 85%65 - 85%Provides cleaner extracts than PPT. Recovery is dependent on the choice of organic solvent and pH of the aqueous phase. The goal is consistent, not necessarily 100%, recovery.
Solid-Phase Extraction (SPE) 80 - 95%80 - 95%Offers the cleanest extracts and can provide analyte enrichment. Recovery is highly dependent on the sorbent chemistry, wash, and elution solvents.

Recovery is calculated by comparing the analyte (or IS) peak area in a pre-spiked extracted sample to the peak area in a post-spiked extracted sample (representing 100% recovery).

Experimental Protocols

Detailed methodologies for the three primary extraction techniques are provided below. These protocols are general and should be optimized for the specific analyte and matrix.

Protein Precipitation (PPT) Protocol

This method is often used for its speed and simplicity in high-throughput environments.

Materials:

  • Human plasma

  • 4-Amino-1-pentanol and this compound stock solutions

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Spike with the internal standard, this compound, to a final concentration within the linear range of the assay.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Human plasma

  • 4-Amino-1-pentanol and this compound stock solutions

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Spike with the internal standard, this compound.

  • Add 20 µL of 5% ammonium hydroxide to basify the sample (to ensure the amino group is not protonated).

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective sample preparation method that can yield very clean extracts.

Materials:

  • Human plasma

  • 4-Amino-1-pentanol and this compound stock solutions

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • 5% Ammonium hydroxide in methanol (elution solvent)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the plasma sample (pre-treated with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

cluster_0 Protein Precipitation Workflow start Plasma Sample + IS ppt Add Acetonitrile start->ppt vortex_ppt Vortex ppt->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Transfer Supernatant centrifuge_ppt->supernatant dry_ppt Evaporate supernatant->dry_ppt reconstitute_ppt Reconstitute dry_ppt->reconstitute_ppt end_ppt LC-MS/MS Analysis reconstitute_ppt->end_ppt

Caption: Workflow for Protein Precipitation.

cluster_1 Liquid-Liquid Extraction Workflow start_lle Plasma Sample + IS ph_adjust Adjust pH start_lle->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex_lle Vortex add_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle transfer_org Transfer Organic Layer centrifuge_lle->transfer_org dry_lle Evaporate transfer_org->dry_lle reconstitute_lle Reconstitute dry_lle->reconstitute_lle end_lle LC-MS/MS Analysis reconstitute_lle->end_lle

Caption: Workflow for Liquid-Liquid Extraction.

cluster_2 Solid-Phase Extraction Workflow start_spe Plasma Sample + IS load Load Sample start_spe->load condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute dry_spe Evaporate elute->dry_spe reconstitute_spe Reconstitute dry_spe->reconstitute_spe end_spe LC-MS/MS Analysis reconstitute_spe->end_spe

Caption: Workflow for Solid-Phase Extraction.

Safety Operating Guide

Proper Disposal of 4-Amino-1-pentanol-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 4-Amino-1-pentanol-d4 with the appropriate Personal Protective Equipment (PPE) to mitigate risks. The non-deuterated form is known to be corrosive and can cause severe skin burns and eye damage.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to severe burns and irritation.
Body Protection A standard laboratory coat.To protect from accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of potentially harmful vapors or aerosols.

In the event of a spill, immediately contain the material to prevent it from entering drains or waterways. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it into a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

  • Waste Identification and Classification :

    • Characterize the waste stream. Based on the hazardous properties of the parent compound, this compound should be considered hazardous waste.

    • Consult local, state, and federal regulations to ensure complete and accurate classification. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.

  • Containerization :

    • Place the waste material in a clearly labeled, sealed, and chemically compatible container.

    • The label must include:

      • Chemical Name: "this compound"

      • CAS Number: 1216666-53-3

      • Applicable Hazard Warnings (e.g., "Corrosive," "Hazardous Waste").

  • Storage :

    • Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal :

    • Do not dispose of this compound down the drain or in regular trash.

    • Contact a licensed and reputable chemical waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the chemical name, quantity, and all available safety information.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Handling This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Identification & Classification B->C D Is it Hazardous Waste? C->D E Containerize Waste in Labeled, Sealed Container D->E Yes F Store in Designated Secure Area E->F G Contact Licensed Waste Disposal Company F->G H Arrange for Pickup and Proper Disposal G->H I End: Waste Disposed H->I

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 4-Amino-1-pentanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 4-Amino-1-pentanol-d4. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on the SDS for the non-deuterated analogue, 5-Aminopentan-1-ol, general best practices for handling amino alcohols, and protocols for managing deuterated compounds to maintain isotopic purity.[1][2][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shields[5]Nitrile gloves[2]Lab coat[2]Not generally required
Storage Safety glasses with side shields[5]Nitrile gloves[2]Lab coat[2]Not generally required
Weighing/Transferring (in a fume hood) Chemical splash goggles[2]Nitrile gloves (double-gloving recommended)[2]Lab coat[2]Not generally required if handled in a certified chemical fume hood[2]
Conducting Reactions Chemical splash goggles and face shield[2][5]Nitrile or neoprene gloves[2]Flame-resistant lab coat[2]Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are inadequate.[6]
Spill Cleanup Chemical splash goggles and face shield[2]Heavy-duty nitrile or butyl gloves[7]Chemical-resistant apron or suitAir-purifying respirator with appropriate cartridges[2]
Waste Disposal Chemical splash goggles[2]Nitrile gloves[2]Lab coat[2]Not generally required

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[4][8]

  • Avoid contact with eyes, skin, and clothing.[8]

  • Wash hands thoroughly after handling.[6][8]

  • Prevent spills and splashes. Use secondary containment during transfer.[8]

  • Due to its hygroscopic nature, handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange with atmospheric moisture.[1][9]

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]

  • Keep away from strong oxidizing agents and strong acids.[4][6]

  • For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is recommended to maintain chemical and isotopic stability.[1][9]

  • Protect from light by using amber vials or storing in the dark.[9]

Experimental Protocols

Stock Solution Preparation:

  • Acclimatization: Allow the sealed container of this compound to warm to room temperature before opening. This prevents moisture condensation.[3]

  • Inert Atmosphere: If possible, perform the transfer under an inert atmosphere, such as in a glove box or under a stream of dry nitrogen or argon.[3][9]

  • Weighing: Accurately weigh the desired amount of the compound.

  • Dissolution: In a fume hood, add the desired solvent (e.g., methanol) to dissolve the compound.[9]

  • Storage: Store the stock solution in a tightly sealed, clearly labeled amber vial at a low temperature (e.g., -20°C) to ensure stability.[9] It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[3]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing this compound must be treated as hazardous chemical waste.[10]

  • Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams to avoid potential chemical reactions.[10]

  • Containerization: Use a leak-proof container with a secure cap. If the waste is in a liquid solution, leave about 10% headspace to allow for vapor expansion.[10]

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[10]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup and disposal in accordance with local, regional, and national regulations.[10]

Visual Guides

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage Acclimatize Acclimatize Container to Room Temperature Inert_Atmosphere Prepare Inert Atmosphere Acclimatize->Inert_Atmosphere Weigh Weigh Compound Inert_Atmosphere->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Store_Aliquots Store as Aliquots at Low Temperature Dissolve->Store_Aliquots

Caption: General workflow for handling this compound.

Disposal_Logic Disposal Plan for this compound Start Generation of Waste Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Other Waste Identify->Segregate Containerize Collect in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Secure Area Containerize->Store Contact_EHS Contact EHS for Disposal Store->Contact_EHS

Caption: Logical steps for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.